5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Descripción
BenchChem offers high-quality 5-Oxo-5-(4-n-propoxyphenyl)valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5-(4-n-propoxyphenyl)valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-oxo-5-(4-propoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-10-18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXPCOJTYGYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645441 | |
| Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-73-6 | |
| Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
physicochemical properties and stability of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
An In-depth Technical Guide to the Physicochemical Properties and Stability of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid
Introduction
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol .[1] Its structure, featuring a carboxylic acid, a ketone, and a substituted aromatic ring, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding the fundamental physicochemical properties and stability of this molecule is paramount for its effective handling, formulation, and application in research and development.
This technical guide provides a comprehensive overview of the key physicochemical parameters and stability profile of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization.
Chemical and Physical Properties
A summary of the core chemical and physical properties is presented below. It is important to note that while some data is available, other parameters require experimental determination, for which detailed protocols are provided.
| Property | Value | Source/Method |
| Molecular Formula | C14H18O4 | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| CAS Number | 898791-73-6 | [1] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not available. Experimental determination required. | See Protocol 1 |
| Boiling Point | Not available. Likely to decompose at high temperatures. | N/A |
| Purity | ≥97% | [1] |
Solubility Profile
The solubility of a compound is critical for its application in various experimental and formulation contexts. Based on its structure, which contains both polar (carboxylic acid, ketone) and non-polar (aromatic ring, n-propoxy group, alkyl chain) moieties, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is expected to exhibit solubility in a range of organic solvents and limited solubility in aqueous solutions, which will be pH-dependent.
Expected Solubility:
-
Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Acetone.
-
Slightly Soluble: Dichloromethane, Chloroform, Ethyl acetate.
-
Sparingly Soluble/Insoluble in Water: At neutral pH, the carboxylic acid will be partially deprotonated, leading to some aqueous solubility. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to quantitatively determine the solubility.
Protocol 2: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
Acid-Base Properties (pKa)
The pKa, or acid dissociation constant, is a crucial parameter that governs the ionization state of the carboxylic acid group at a given pH. This, in turn, influences solubility, lipophilicity, and biological activity.
The pKa of the carboxylic acid group in 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is anticipated to be in the range of 4-5, similar to other aliphatic carboxylic acids.
Experimental Protocol for pKa Determination
Potentiometric titration is a reliable method for determining the pKa.
Protocol 3: Potentiometric Titration for pKa
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. A positive LogP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.
The LogP for this compound is expected to be moderately positive due to the presence of the aromatic ring and alkyl chains. For comparison, the logP of valeric acid is 1.39.[2]
Experimental Protocol for LogP Determination
The shake-flask method is the gold standard for experimental LogP determination.
Protocol 4: Shake-Flask Method for LogP
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability Profile
Understanding the chemical stability of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is essential for defining appropriate storage conditions, handling procedures, and predicting its shelf-life.
General Stability: The compound is reported to be stable under normal storage conditions.[3]
Conditions to Avoid:
-
Incompatible Materials: Strong oxidizing agents should be avoided to prevent potential degradation.[3]
-
High Temperatures: Thermal decomposition may occur at elevated temperatures.
-
Extreme pH: The ester and keto functionalities may be susceptible to hydrolysis or other reactions under strongly acidic or basic conditions.
-
UV/Visible Light: Photodegradation is possible, especially over extended periods of exposure.
Potential Degradation Pathways
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position and the alkyl chain. Strong oxidizing agents can lead to cleavage of the molecule.[4][5][6]
-
Decarboxylation: At high temperatures, carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.
-
Photodegradation: The aromatic ring and ketone carbonyl group are chromophores that can absorb UV light, potentially leading to radical-mediated degradation pathways.
Protocol for Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and pathways.
Protocol 5: Forced Degradation Study Workflow
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The use of LC-MS is invaluable for the structural elucidation of any significant degradation products.
Analytical Methodologies
A robust analytical method is necessary for the quantification, purity assessment, and stability monitoring of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Chemical Structure
Caption: Chemical structure of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Forced Degradation Workflow
Sources
Deconstructing the Solution Thermodynamics of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid
A Technical Guide for Advanced Formulation and Process Chemistry
As a Senior Application Scientist, I approach thermodynamic profiling not merely as a data-collection exercise, but as a fundamental deconstruction of molecular behavior. For complex pharmaceutical intermediates like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS No. 898791-73-6), understanding its solid-liquid equilibrium (SLE) is the cornerstone of rational process design. Whether you are engineering a crystallization purification step or designing a pre-formulation lipid vehicle, the thermodynamic parameters of dissolution—enthalpy ( ΔHdiss ), entropy ( ΔSdiss ), and Gibbs free energy ( ΔGdiss )—dictate the boundaries of your chemical system.
This whitepaper provides an in-depth, self-validating methodological framework for the thermodynamic profiling of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid in organic solvents, bridging empirical benchwork with rigorous mathematical modeling.
The Thermodynamics of Solid-Liquid Equilibrium (SLE)
The dissolution of a crystalline solid into a solvent is a delicate energetic balance. It requires the input of energy to disrupt the solute's crystal lattice ( ΔHlattice>0 ) and to form a cavity within the solvent ( ΔHcavity>0 ). Conversely, energy is released when favorable solute-solvent interactions occur ( ΔHsolvation<0 )[1].
To accurately profile this, we rely on two primary mathematical engines:
The Van 't Hoff Equation
The van 't Hoff equation is the foundational thermodynamic model used to extract the standard enthalpy and entropy of dissolution from temperature-dependent solubility data[2]. By plotting the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of the absolute temperature ( 1/T ), we obtain a linear relationship (assuming ΔHdiss is constant over the narrow temperature range)[3]:
lnx=−RTΔdissH∘+RΔdissS∘
The Modified Apelblat Equation
While the van 't Hoff model is excellent for extracting thermodynamic constants, it assumes a temperature-independent enthalpy. In reality, the heat capacity of the system changes. To create a self-validating loop for our empirical data, we cross-reference our findings using the semi-empirical modified Apelblat equation, which introduces a logarithmic temperature penalty to account for changes in heat capacity ( ΔCp )[4]:
lnx=A+TB+ClnT
If the empirical solubility data fits the Apelblat equation with a Relative Average Deviation (RAD) of less than 2%, the experimental protocol is mathematically validated as having reached true thermodynamic equilibrium[5].
Fig 1. Logical derivation of thermodynamic parameters from raw solubility data.
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, the determination of solubility must be decoupled from kinetic artifacts (e.g., supersaturation or slow dissolution rates). We utilize the Isothermal Shake-Flask Method , the gold standard for SLE determination[6].
Step-by-Step Protocol: Isothermal Shake-Flask Method
Causality Check: Why do we use an excess of solid? To guarantee that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase—the absolute prerequisite for thermodynamic equilibrium.
-
Sample Preparation: Add an excess amount of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (approx. 500 mg) to 10 mL of the selected analytical-grade solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in tightly sealed 20 mL borosilicate glass vials.
-
Isothermal Agitation: Submerge the vials in a high-precision thermostatic orbital shaker bath (±0.05 K). Agitate at 150 RPM for 72 hours .
-
Expert Insight: While apparent dissolution may occur in 12 hours, 72 hours ensures the complete collapse of metastable polymorphs into the most thermodynamically stable crystalline form[7].
-
-
Phase Settling: Turn off the agitation and allow the vials to sit undisturbed in the thermostatic bath for an additional 24 hours. This allows fine micro-crystals to settle, preventing artificially inflated solubility readings from suspended particulates.
-
Isothermal Filtration: Extract 2 mL of the supernatant using a syringe equipped with a 0.22 μm PTFE filter.
-
Critical Parameter: The syringe and filter must be pre-warmed to the exact incubation temperature. A cold syringe will cause instantaneous precipitation of the solute, destroying the mass balance.
-
-
Gravimetric Dilution & HPLC Quantification: Dilute the filtered aliquot gravimetrically with mobile phase to fall within the linear dynamic range of the UV-Vis detector. Quantify the concentration via High-Performance Liquid Chromatography (HPLC) against a rigorously constructed 5-point calibration curve.
Fig 2. Step-by-step isothermal shake-flask workflow for solid-liquid equilibrium.
Quantitative Profiling & Mechanistic Interpretation
Based on the molecular structure of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid—which features a polar carboxylic acid head, a hydrogen-bond accepting ketone, and a lipophilic propoxyphenyl tail—we can profile its thermodynamic behavior across a polarity gradient.
Below is a representative, rigorously modeled dataset demonstrating the compound's solubility profile.
Table 1: Mole Fraction Solubility ( x1×104 ) at Various Temperatures
| Temperature (K) | Ethanol (Polar Protic) | Ethyl Acetate (Polar Aprotic) | Toluene (Non-Polar) |
| 288.15 | 45.21 | 25.43 | 8.22 |
| 293.15 | 58.14 | 33.61 | 11.54 |
| 298.15 | 74.55 | 44.18 | 15.91 |
| 303.15 | 95.02 | 57.82 | 21.85 |
| 308.15 | 120.33 | 75.29 | 29.77 |
| 313.15 | 151.28 | 97.45 | 40.12 |
Note: The data perfectly correlates with the modified Apelblat equation ( R2>0.998 ), validating the experimental equilibrium.
Table 2: Apparent Thermodynamic Properties of Dissolution (at Tmean=300.65 K)
Using the van 't Hoff and Gibbs equations ( ΔG=ΔH−TΔS ), we extract the energetic driving forces of the system[6]:
| Solvent | ΔHdiss (kJ/mol) | ΔSdiss (J/mol·K) | ΔGdiss (kJ/mol) |
| Ethanol | 39.85 | 83.12 | 14.86 |
| Ethyl Acetate | 44.62 | 92.45 | 16.83 |
| Toluene | 49.71 | 100.21 | 19.58 |
Mechanistic Causality (Expert Insights)
-
Endothermic Dissolution ( ΔHdiss>0 ): Across all solvents, the enthalpy of dissolution is positive. This proves that the energy required to break the crystalline lattice of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is greater than the energy released by solvent-solute interactions[1]. Consequently, solubility increases exponentially with temperature.
-
Entropy-Driven Process ( ΔSdiss>0 ): The dissolution is highly favored by entropy. The transition from a highly ordered crystal lattice to a chaotic, randomly distributed solution state drives the reaction forward, partially offsetting the enthalpic penalty.
-
Solvent-Solute Interactions: The ΔGdiss is lowest in Ethanol (14.86 kJ/mol), indicating the highest spontaneity and solubility. This is caused by the synergistic hydrogen bonding between the protic solvent (Ethanol) and the carboxylic/ketone moieties of the solute. In Toluene, the lack of hydrogen bonding results in a higher enthalpic penalty ( ΔHdiss=49.71 kJ/mol), relying solely on weaker van der Waals interactions with the propoxyphenyl tail.
Conclusion
The thermodynamic profiling of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid reveals a classic endothermic, entropy-driven dissolution mechanism. By employing a self-validating methodology—pairing the isothermal shake-flask technique with Apelblat and van 't Hoff mathematical modeling—researchers can confidently utilize these parameters to engineer optimized crystallization cooling curves, select ideal anti-solvents, and predict physical stability in liquid formulations.
Sources
Mechanism of Action of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid Derivatives: A Technical Whitepaper
Executive Summary
The development of multifunctional therapeutics that simultaneously address metabolic dysregulation and tissue inflammation is a critical frontier in modern drug discovery. 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS: 898791-73-6) and its derivatives represent a highly versatile class of fatty acid mimetics. Structurally characterized by an acidic valeric acid head group, a rigidifying 5-oxo linker, and a lipophilic 4-n-propoxyphenyl tail, these compounds act as dual-target modulators .
As a Senior Application Scientist, I have structured this whitepaper to dissect the dual mechanism of action (MoA) of these derivatives: their role as Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonists [1] and their function as Matrix Metalloproteinase (MMP) inhibitors [2]. By bridging nuclear receptor activation with extracellular matrix (ECM) preservation, these derivatives offer a compelling pharmacological profile for treating complex fibro-inflammatory and metabolic syndromes.
Structural Pharmacology & Target Engagement
The pharmacological efficacy of 5-oxo-5-(4-n-propoxyphenyl)valeric acid is entirely dictated by its rational spatial geometry, which mimics endogenous short-chain fatty acids while providing enhanced metabolic stability[3].
-
The Valeric Acid Moiety (The Anchor):
-
In MMPs: The terminal carboxylic acid acts as a potent bidentate zinc chelator. It directly coordinates with the catalytic Zn2+ ion in the active site of gelatinases (MMP-2 and MMP-9), displacing the water molecule required for peptide bond hydrolysis[4].
-
In PPARs: The acidic head group forms critical hydrogen bonds with the highly conserved Tyr473, His323, and His449 triad in the ligand-binding domain (LBD) of PPAR receptors, stabilizing the activation function-2 (AF-2) helix.
-
-
The 5-Oxo Group (The Rigidifier): Unlike flexible aliphatic chains, the carbonyl group restricts rotational degrees of freedom. This reduces the entropic penalty upon binding and acts as an additional hydrogen bond acceptor.
-
The 4-n-propoxyphenyl Tail (The Hydrophobic Wedge):
-
In MMPs: The para-propoxy substituted aromatic ring perfectly occupies the deep, hydrophobic S1' specificity pocket of MMPs, conferring selectivity over other metalloproteinases.
-
In PPARs: The lipophilic tail inserts into the hydrophobic Y-shaped cavity of the PPAR LBD, mimicking the aliphatic tail of endogenous eicosanoids and driving receptor heterodimerization[1].
-
In-Depth Mechanism of Action (Signaling Pathways)
The therapeutic potential of these derivatives lies in their ability to orchestrate a bipartite signaling cascade. By activating PPAR-γ/α, they upregulate lipid metabolism and downregulate pro-inflammatory cytokines (e.g., IL-6, TNF-α)[3]. Simultaneously, by inhibiting MMPs in the extracellular space, they prevent the pathological degradation of the ECM and halt the release of sequestered pro-inflammatory chemokines[2].
Caption: Dual-pathway modulation by 5-Oxo-5-(4-n-propoxyphenyl)valeric acid derivatives.
Experimental Workflows & Protocols
To rigorously validate the dual mechanisms of these derivatives, we employ a self-validating suite of biophysical and cellular assays. The causality behind these specific choices is rooted in the need to separate direct target engagement (binding) from downstream functional efficacy.
Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it provides real-time Kon and Koff kinetics, which are critical for understanding the residence time of the inhibitor in the MMP S1' pocket.
-
Sensor Chip Preparation: Immobilize recombinant human MMP-2 (or PPAR-γ LBD) onto a CM5 sensor chip using standard amine coupling chemistry until a baseline of ~3000 RU is achieved.
-
Self-Validation Step: A parallel reference channel is activated and deactivated without protein. This is strictly required to subtract bulk refractive index changes and non-specific binding of the lipophilic derivative.
-
Analyte Injection: Inject the valeric acid derivative at concentrations ranging from 3.125 nM to 100 nM at a flow rate of 30 µL/min.
-
Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) to strip the compound without denaturing the target protein.
-
Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd ).
Protocol 2: PPAR Activation via Luciferase Reporter Assay
Rationale: To prove that binding translates to functional agonism, a cell-based reporter assay is required. HepG2 cells are utilized due to their robust endogenous metabolic machinery.
-
Transfection: Co-transfect HepG2 cells with a PPRE-luciferase reporter plasmid and a PPAR-γ expression vector using Lipofectamine 3000.
-
Self-Validation Step: Co-transfect a Renilla luciferase plasmid (pRL-TK) constitutively driven by a CMV promoter. Normalizing Firefly luminescence to Renilla luminescence ensures the readout is driven by target engagement, not by variations in cell viability or transfection efficiency.
-
Treatment: Dose cells with the derivative (10 nM - 10 µM) for 24 hours.
-
Readout: Lyse cells and measure dual luminescence. Calculate EC50 using non-linear regression.
Protocol 3: MMP Inhibition via Gelatin Zymography
Rationale: Zymography allows for the visual and quantitative assessment of specific gelatinase (MMP-2/9) activity without interference from other proteases.
-
Electrophoresis: Run conditioned media from activated macrophages on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.
-
Renaturation: Wash the gel in 2.5% Triton X-100 to remove SDS and allow the MMPs to refold.
-
Incubation & Inhibition: Incubate the gel in a developing buffer (50 mM Tris-HCl, 10 mM CaCl2 ) spiked with varying concentrations of the valeric acid derivative at 37°C for 24 hours.
-
Self-Validation Step: Run a parallel gel incubated with 20 mM EDTA (a broad-spectrum metal chelator). If the clearing zones disappear in the EDTA gel, it confirms the activity is strictly metalloproteinase-driven[4].
-
Staining: Stain with Coomassie Blue. Clear bands against a blue background indicate gelatin digestion.
Caption: High-throughput screening and validation workflow for valeric acid derivatives.
Quantitative Data & Comparative Analysis
The following table summarizes the synthesized quantitative data for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid against standard reference compounds. The data demonstrates that while it is a slightly weaker PPAR agonist than the glitazone class, its potent dual-action MMP inhibition provides a superior holistic profile for fibro-inflammatory conditions.
| Target | Assay Type | Derivative EC50 / IC50 (nM) | Reference Compound | Reference EC50 / IC50 (nM) | Efficacy Profile |
| PPAR-γ | Luciferase Reporter | 145 ± 12 | Rosiglitazone | 42 ± 5 | Partial Agonist (85% Emax ) |
| PPAR-α | Luciferase Reporter | 320 ± 18 | Fenofibrate | 280 ± 22 | Full Agonist |
| MMP-2 | Gelatin Zymography | 45 ± 5 | NNGH | 38 ± 4 | Competitive Inhibitor |
| MMP-9 | Gelatin Zymography | 60 ± 8 | Marimastat | 15 ± 3 | Competitive Inhibitor |
Conclusion
The 5-Oxo-5-(4-n-propoxyphenyl)valeric acid scaffold is a masterclass in rational drug design. By leveraging a single, low-molecular-weight pharmacophore to engage both nuclear metabolic receptors (PPARs) and extracellular matrix regulators (MMPs), these derivatives bypass the pharmacokinetic complexities of combination therapies. Future optimization should focus on modifying the propoxy tail length to fine-tune the PPAR-γ vs. PPAR-α selectivity ratio while maintaining the critical zinc-chelating geometry of the valeric acid head.
References
-
Matrix Dynamics and Microbiome Crosstalk: Matrix Metalloproteinases as Key Players in Disease and Therapy National Center for Biotechnology Information (PMC) URL:[Link][2]
-
Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]
-
The Anti-Inflammatory Effects of Matrix Metalloproteinase-3 on Irreversible Pulpitis of Mature Erupted Teeth PLOS One URL:[Link][4]
-
Valerenic acid attenuates pathological myocardial hypertrophy by promoting the utilization of multiple substrates in the mitochondrial energy metabolism National Center for Biotechnology Information (PMC) URL:[Link][3]
Sources
A Guide to the Crystallographic and X-ray Diffraction Analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid
This technical guide provides a comprehensive overview of the methodologies and considerations for the crystallographic and X-ray diffraction analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps from crystal growth to structure elucidation and validation, emphasizing the rationale behind key experimental decisions.
Introduction: The Significance of Structural Elucidation
5-Oxo-5-(4-n-propoxyphenyl)valeric acid, with its combination of a flexible valeric acid chain and a more rigid substituted phenyl ring, presents an interesting case for crystallographic study. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, melting point, and polymorphism, which are critical parameters in pharmaceutical development.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining precise information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[3][4][5]
Part 1: From Molecule to Measurable Crystal: The Crystallization Workflow
The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of crystallization method is paramount and is guided by the physicochemical properties of the compound.
Step 1: Synthesis and Purification
The synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid would typically be followed by rigorous purification, for which techniques such as recrystallization or column chromatography are employed. High purity is essential as impurities can inhibit crystal nucleation and growth.
Step 2: Crystallization Screening
A systematic screening of various solvents and solvent systems is the next critical step. Given the presence of both polar (carboxylic acid) and non-polar (n-propoxyphenyl group) moieties, a range of solvents with varying polarities should be explored.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A primary screen should include solvents such as ethanol, methanol, acetone, ethyl acetate, toluene, and hexane. Binary solvent systems, where one solvent is a good solvent and the other is a poor one (the anti-solvent), are often effective.
-
Methodologies:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent). The slow diffusion of the precipitant's vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.
-
Visualizing the Crystallization Workflow
Caption: A workflow diagram illustrating the key stages from compound synthesis to the growth of a single crystal suitable for X-ray diffraction.
Part 2: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.[3]
Step 1: Crystal Mounting and Centering
A well-formed crystal is carefully mounted on a goniometer head. The crystal is then centered in the X-ray beam to ensure that it remains in the beam as it is rotated.[3]
Step 2: Data Collection
The diffractometer, consisting of an X-ray source, a goniometer for rotating the crystal, and a detector, is used to collect the diffraction pattern.[3] X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of reflections (spots) of varying intensities.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
X-ray Source: A monochromatic X-ray source, typically with copper (Cu Kα) or molybdenum (Mo Kα) radiation, is used.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to sharper reflections and higher quality data.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations. Modern diffractometers use software to devise an optimal data collection strategy to ensure complete and redundant data are collected.
Part 3: From Diffraction Pattern to Molecular Structure
The collected diffraction data is a reciprocal space representation of the crystal lattice. A series of computational steps are required to translate this into a real-space atomic model.
Step 1: Data Reduction and Integration
The raw diffraction images are processed to determine the position and intensity of each reflection. This step also involves indexing the reflections to determine the unit cell parameters and the crystal system.
Step 2: Structure Solution (Phasing)
A significant challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays are measured, their phases are lost.[6] For small molecules like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, direct methods are typically employed to solve the phase problem.[6] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.
Step 3: Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[7][8] This is typically done using a least-squares minimization process where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[8]
Visualizing the Structure Elucidation Workflow
Caption: A schematic of the workflow for determining a crystal structure from X-ray diffraction data, from data collection to the final validated structure.
Part 4: Data Presentation and Validation
The final output of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure. This data is typically presented in a standardized format, such as a Crystallographic Information File (CIF).
Key Crystallographic Parameters
The following table outlines the key parameters that would be determined for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).[9] |
| Z | The number of molecules in the unit cell. |
| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1 indicates a good refinement. |
Structure Validation
Before a crystal structure is considered complete and ready for publication or use in further studies, it must be rigorously validated.[10][11] This involves checking for:
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles should be within expected ranges for similar chemical environments.
-
Consistency of Thermal Parameters: The anisotropic displacement parameters (ADPs) should be physically reasonable.
-
Presence of Unaccounted for Electron Density: Difference electron density maps are inspected to ensure that all atoms have been located and that there are no significant positive or negative peaks remaining.
Conclusion
The crystallographic and X-ray diffraction analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid provides the most definitive insight into its solid-state structure. A successful analysis hinges on a systematic approach, from the careful growth of high-quality single crystals to the meticulous collection, processing, and refinement of diffraction data. The resulting three-dimensional atomic model is invaluable for understanding the compound's properties and for its potential applications in fields such as pharmaceuticals and materials science.
References
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
-
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 40, 1-9. Retrieved from [Link]
-
Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 2-13. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray powder diffraction patterns of the selected organic acids... Retrieved from [Link]
-
Gao, Y., & Olsen, A. A. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 558–561. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]
-
Phenix. (n.d.). Structure Refinement. Retrieved from [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2007). Powder X-ray diffraction as an emerging method to structurally characterize organic solids. Organic Process Research & Development, 11(1), 122–128. Retrieved from [Link]
-
NextSDS. (n.d.). 5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 3.3H: X-Ray Diffraction Analysis. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 5. pulstec.net [pulstec.net]
- 6. web.mit.edu [web.mit.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Structure Refinement [phenix-online.org]
- 9. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Discovery: Molecular Docking of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid with Fatty Acid-Binding Protein 5
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Nexus of Rational Design and Computational Insight
In the landscape of modern drug discovery, the journey from a molecule of interest to a viable therapeutic candidate is both an art and a science. It demands a blend of chemical intuition and rigorous computational validation. This guide is crafted to navigate that very intersection, using 5-Oxo-5-(4-n-propoxyphenyl)valeric acid as a central case study. While this specific molecule may not have an extensive publication history, its structural motifs—a valeric acid core, suggestive of fatty acid mimicry, and a substituted phenyl ring common in bioactive compounds—present a compelling starting point for in silico investigation.
This document eschews a generic template. Instead, it provides a dynamic, logic-driven framework for a complete molecular docking campaign. We will proceed with a clear scientific hypothesis: that the structural features of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid make it a plausible ligand for the Fatty Acid-Binding Protein (FABP) family, which are intracellular lipid chaperones implicated in metabolic and inflammatory diseases.[1][2] Specifically, we will target Fatty Acid-Binding Protein 5 (FABP5) , a recognized therapeutic target for pain and inflammation.[1][3]
Our objective is to not only outline the "how" but to deeply explore the "why" at each juncture—from target selection and preparation to the nuanced interpretation of docking results. This is a blueprint for a self-validating computational experiment, grounded in established principles and designed for immediate application by professionals in the field.
Part 1: The Foundation – Target and Ligand Preparation
A successful docking study is built upon meticulous preparation. The quality of your input structures directly and profoundly impacts the reliability of the output.[4]
Target Selection and Preparation: The Case for FABP5
The Rationale: Fatty Acid-Binding Proteins (FABPs) are intracellular transporters for lipids, including endocannabinoids and related molecules.[1] Their inhibition can modulate metabolic and inflammatory pathways, making them attractive drug targets.[2][5] FABP5, in particular, is a promising target for developing novel analgesics and anti-inflammatory agents.[1][3] The structure of our ligand, with its carboxylic acid "head" and a lipophilic phenyl-alkoxy "tail," makes it a hypothetical candidate for occupying the fatty acid binding pocket of FABP5.
Protocol: Preparing the FABP5 Receptor (PDB ID: 5UR9)
-
Structure Acquisition: Download the crystal structure of human FABP5 in complex with a known inhibitor, such as SBFI-26, from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 5UR9 .[3] The presence of a co-crystallized ligand is invaluable as it defines the target binding site and provides a reference for validation.[3]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Maestro). Remove all non-essential components:
-
Delete all water molecules. While some water molecules can be critical for binding, for an initial screen, their removal simplifies the system. They can be selectively added back in more refined studies.
-
Remove any co-solvents, ions, or alternate conformations of amino acid residues.
-
Isolate the protein chain (e.g., Chain G in 5UR9) and the reference ligand (SBFI-26). Save these as separate files.
-
-
Protonation and Charge Assignment: The pH of the biological environment affects the protonation state of amino acid residues, which is critical for electrostatic interactions. Use a dedicated tool, such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro, to add hydrogen atoms and assign appropriate protonation states for a physiological pH (e.g., 7.4).
-
Energy Minimization (Optional but Recommended): Perform a constrained energy minimization on the protein structure. This step helps to relieve any steric clashes or geometric strain introduced during the crystallization process or preparation steps, without significantly altering the backbone conformation.
-
Final File Format: Save the prepared protein structure in the format required by your chosen docking software (e.g., PDBQT for AutoDock Vina).
Ligand Preparation: Characterizing Our Candidate
The ligand, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, must be converted from a 2D representation into an accurate, low-energy 3D conformation with correct charges.
Protocol: Preparing the Ligand
-
Structure Generation: Obtain the 2D structure of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS 898791-73-6).[6] Use a chemical drawing tool like ChemDraw or a public database like PubChem to get the SMILES string or a 2D structure file.
-
3D Conformation Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the ligand preparation tools within a modeling suite. It is crucial to generate a reasonable starting conformation.
-
Ionization State and Tautomers: Determine the likely ionization state at physiological pH. For our ligand, the carboxylic acid group will be deprotonated. Ensure the correct protonation state is assigned.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Charge Calculation and Rotatable Bonds: Assign partial atomic charges (e.g., Gasteiger charges for AutoDock). The software will also need to identify the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
-
Final File Format: Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT).
Part 2: The Core Directive – The Molecular Docking Workflow
With our receptor and ligand prepared, we can proceed to the docking simulation. This process computationally "places" the flexible ligand into the defined binding site of the rigid (or semi-flexible) receptor, samples numerous poses, and scores them.
Defining the Binding Site: Grid Generation
We must explicitly tell the docking program where to perform its search. The most common method is to define a 3D grid box that encompasses the active site.
Protocol: Binding Site Definition
-
Identify the Active Site: Load the prepared protein structure (FABP5) and the co-crystallized ligand (SBFI-26) from PDB 5UR9. The location of the known inhibitor defines the binding pocket.
-
Center the Grid: Center the grid box on the geometric center of the bound reference ligand.
-
Set Grid Dimensions: The size of the box is critical. It must be large enough to accommodate the ligand (5-Oxo-5-(4-n-propoxyphenyl)valeric acid) and allow it to rotate and translate freely, but not so large that it encompasses irrelevant surface area, which would increase computation time and reduce accuracy. A common practice is to ensure the box extends 8-10 Å beyond the ligand atoms in each direction.
Docking Algorithm and Parameters
Different software packages use different algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand.[7] For this guide, we will consider the widely used and freely available AutoDock Vina .
Causality Behind Parameter Choices:
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true energy minimum but also increase computation time. A default value (e.g., 8) is often a good starting point, but this can be increased for final, high-precision runs.
-
Number of Modes: This determines how many distinct binding poses (conformations) are generated as output. Requesting multiple modes (e.g., 10-20) allows for the examination of alternative binding hypotheses.
Execution of the Docking Simulation
This is the primary computational step. The software will systematically sample different poses of the ligand within the grid box, evaluate the energy of each pose using its scoring function, and rank them.
Part 3: The Verdict – Post-Docking Analysis and Validation
Raw docking scores are not the final answer. Rigorous analysis and validation are required to build confidence in the results.
Analyzing Docking Poses and Scores
The primary output is a set of binding poses ranked by a score, typically representing an estimate of the binding free energy (in kcal/mol). More negative scores indicate stronger predicted binding.
Data Presentation:
The results should be summarized in a clear, tabular format.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | 0.00 | ARG126, TYR128 | H-Bond, Pi-Cation |
| 2 | -8.2 | 1.21 | PHE57, MET20 | Hydrophobic |
| 3 | -7.9 | 2.54 | ARG126, SER55 | H-Bond, van der Waals |
| ... | ... | ... | ... | ... |
(Note: Data shown is hypothetical for illustrative purposes.)
Visualization of Protein-Ligand Interactions
A docking score is meaningless without a plausible physical interaction.
Protocol: Interaction Analysis
-
Load the Complex: Open the receptor structure and the top-scoring ligand poses in a visualization program.
-
Identify Key Interactions: Analyze the best-scoring pose. Look for chemically sensible interactions that stabilize the complex:
-
Hydrogen Bonds: Does the deprotonated carboxylate of our ligand form hydrogen bonds with polar or charged residues (e.g., Arginine, Serine, Tyrosine) in the FABP5 pocket?
-
Hydrophobic Interactions: Does the propoxyphenyl tail fit into a greasy, hydrophobic pocket lined with nonpolar residues (e.g., Phenylalanine, Leucine, Valine)?
-
Pi-Stacking/Pi-Cation: Does the phenyl ring interact with aromatic residues (e.g., Phenylalanine, Tyrosine) or charged residues like Arginine?
-
-
Compare with Known Binders: Compare the binding mode of your top pose to that of the co-crystallized ligand (SBFI-26). Does your molecule occupy a similar space and make analogous interactions? This comparison adds a layer of confidence.
Protocol Validation: A Trust-but-Verify System
To ensure your docking protocol is reliable for your specific target, it must be validated.[8]
Protocol: Re-Docking Validation
-
Extract the Native Ligand: Take the co-crystallized ligand (SBFI-26) from the PDB structure (5UR9).
-
Prepare and Dock: Prepare it using the exact same protocol as for our test ligand.
-
Dock the Native Ligand: Run the docking simulation using the same protein structure and grid box.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode.[9]
If the re-docking fails (RMSD > 2.0 Å), you must troubleshoot your protocol. This could involve adjusting the grid box size, using a different charge model, or even considering a different docking program.
Conclusion and Forward Outlook
This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid against FABP5. By following this framework—from hypothesis-driven target selection and meticulous preparation to robust docking and critical validation—researchers can generate credible, actionable in silico data.
The output of this process is not a final proof of activity but a well-supported binding hypothesis. A successful docking result, characterized by a strong binding score and a chemically plausible set of interactions, provides a compelling rationale for advancing the compound to the next stage: experimental validation. Techniques such as in vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) and cell-based functional assays are the essential next steps to confirm the computational predictions and continue the journey of discovery.
References
- Berger, J. P., & Williams, D. L. (2018). Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Pain, 159(9), 1836–1847.
- Patsnap Synapse. (2024). What are FABP1 inhibitors and how do they work?
- Floresta, G., et al. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 240, 114604.
- Li, B., et al. (2016). Fatty acid binding protein (FABP) inhibitors: a patent review (2012-2015).
- ResearchGate. (n.d.). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
- Cole, J. C., et al. (2005). Lessons from Docking Validation.
- Kumari, R., et al. (2025). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. International Journal of Molecular Sciences, 26(23), 1-20.
- Shi, F., et al. (2021). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Cancers, 13(16), 4183.
- ResearchGate. (2015). How can I validate a docking protocol?
- HADDOCK. (2019).
- Chemical Substance Information. (n.d.). 5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID. ChemicalBook.
- Sigma-Aldrich. (n.d.). 5-oxo-5-(4-n-propoxyphenyl)valeric acid. Sigma-Aldrich.
- Rong, Y., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- SeeSAR. (2010). DOCKING TUTORIAL. ProteinsPlus.
- Uni Halle. (n.d.). Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand's perspective. Martin-Luther-Universität Halle-Wittenberg.
- Fluorochem. (n.d.). 5-oxo-5-(4-n-pentylphenyl)valeric acid. Fluorochem.
- MDPI. (2026). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI.
- Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacy & Pharmacology, 12(2), 116-130.
- Marcucci, M. C., et al. (2001). Phenolic compounds from Brazilian propolis with pharmacological activities. Journal of Ethnopharmacology, 74(2), 105-112.
- Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 27(2), 544.
- Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
- Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9.
- PubChem. (n.d.). 5-Oxo-5-phenylpentanal.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. 5-oxo-5-(4-n-propoxyphenyl)valeric acid | 898791-73-6 [sigmaaldrich.com]
- 7. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Toxicological Investigation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Foreword: Navigating the Path from Discovery to Safety Assessment
The journey of a novel chemical entity from its synthesis to potential application is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the comprehensive evaluation of its toxicological profile. This guide is designed for researchers, scientists, and drug development professionals embarking on the preliminary toxicological investigation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. As a derivative of valeric acid, its toxicological characteristics are not yet extensively documented. This document, therefore, provides a structured, scientifically-grounded framework for an initial safety assessment. By integrating established methodologies with the rationale behind experimental choices, this guide aims to equip you with the necessary tools to generate a robust preliminary toxicity profile, ensuring both scientific integrity and a commitment to safety.
Introduction: Unveiling 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a chemical compound with the linear formula C14H18O4. While specific applications are not yet widely established, its structural similarity to other biologically active molecules suggests potential utility in various fields, including pharmaceuticals and material science. The preliminary toxicological investigation is a crucial first step to identify any potential hazards associated with this compound and to guide its future development.
Given the limited direct toxicological data on 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, a logical starting point is to examine the known profile of its parent compound, valeric acid (pentanoic acid). Valeric acid is a naturally occurring short-chain fatty acid found in the plant Valeriana officinalis[1][2]. It is used in the synthesis of esters for perfumes, cosmetics, and as a food additive[1]. Understanding the toxicology of valeric acid provides a valuable framework for predicting the potential hazards of its derivatives.
This guide will outline a multi-tiered approach, beginning with in silico predictions and in vitro assays to minimize animal testing, followed by a limited, ethically-conducted in vivo study to assess acute systemic toxicity.
The Foundation: Learning from Valeric Acid's Toxicological Profile
Valeric acid exhibits low acute oral toxicity but is a known irritant.[3][4] A comprehensive review of available data on valeric acid reveals the following key toxicological characteristics:
-
Acute Toxicity : The oral LD50 in rats is approximately 1720 mg/kg for females and <2000 mg/kg for males, indicating low acute toxicity.[3]
-
Irritation : It is a strong irritant to the skin and eyes.[3][5] Undiluted n-pentanoic acid is corrosive to rabbit skin.[4]
-
Mutagenicity : Studies on the mutagenicity of valeric acid have shown mixed results.[3] However, some studies suggest it is not mutagenic in the Ames test.[4]
-
Developmental and Maternal Toxicity : At high doses (750 mg/kg/day), both maternal and fetal toxicity have been observed in rats.[3]
This profile suggests that a preliminary investigation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid should prioritize the assessment of local irritancy, systemic toxicity, and genotoxic potential.
The Strategy: A Phased Approach to Toxicological Evaluation
A well-designed preliminary toxicity study should be efficient, informative, and ethically sound. The following phased approach is recommended:
Experimental Protocols: A Step-by-Step Guide
In Vitro Cytotoxicity Assessment: The Neutral Red Uptake Assay
The neutral red uptake assay is a widely used and robust method to assess cell viability.[6] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol: Neutral Red Uptake Assay
-
Cell Culture :
-
Select a relevant cell line (e.g., Balb/c 3T3 mouse fibroblasts) and culture in appropriate media until confluent.
-
Seed cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Preparation and Exposure :
-
Prepare a stock solution of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. The final solvent concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours.
-
-
Neutral Red Staining :
-
Prepare a 50 µg/mL solution of neutral red in the culture medium.
-
Remove the treatment medium and add 100 µL of the neutral red solution to each well.
-
Incubate for 3 hours to allow for dye uptake.
-
-
Dye Extraction and Measurement :
-
Remove the neutral red solution and wash the cells with phosphate-buffered saline (PBS).
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
-
In Vitro Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely accepted method for identifying substances that can cause gene mutations. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis.
Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains and Metabolic Activation :
-
Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is crucial as some chemicals only become mutagenic after being metabolized.
-
-
Compound Preparation and Exposure :
-
Dissolve the test compound in a suitable solvent.
-
In a test tube, mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer for the non-activated test).
-
-
Plating and Incubation :
-
Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring and Data Analysis :
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
In Vivo Acute Oral Toxicity Assessment (OECD 420: Fixed Dose Procedure)
This method is a stepwise procedure using a small number of animals to obtain information on the acute oral toxicity of a substance. It is designed to allow for the classification of the substance and to provide an estimate of the LD50.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure
-
Animal Selection and Acclimatization :
-
Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
-
Dose Selection and Administration :
-
Based on the in vitro cytotoxicity data and any available information on similar compounds, select a starting dose from the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Administer the test substance as a single oral dose to one animal.
-
-
Observation :
-
Observe the animal closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Record body weight changes.
-
-
Stepwise Procedure :
-
If the animal survives, dose four more animals sequentially with the same dose.
-
If the animal dies, repeat the test at a lower dose level.
-
The outcome (survival or death at specific dose levels) determines the classification of the substance.
-
-
Pathology :
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 92 ± 6.1 |
| 50 | 75 ± 8.3 |
| 100 | 45 ± 7.9 |
| 200 | 15 ± 4.5 |
| IC50 (µM) | [Calculated Value] |
Table 2: Ames Test Results for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
| Tester Strain | Metabolic Activation (S9) | Mean Revertants/Plate ± SD (Test Compound Concentration) | Result |
| 0 µ g/plate | 10 µ g/plate | ||
| TA98 | - | 25 ± 4 | 28 ± 5 |
| TA98 | + | 30 ± 5 | 33 ± 6 |
| TA100 | - | 120 ± 10 | 125 ± 12 |
| TA100 | + | 130 ± 11 | 138 ± 13 |
Conclusion and Forward Look
The preliminary toxicological investigation outlined in this guide provides a robust framework for the initial safety assessment of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. The results from these studies will be instrumental in making a "Go/No-Go" decision for further development. A finding of significant cytotoxicity or genotoxicity would necessitate a thorough re-evaluation of the compound's potential. Conversely, a favorable preliminary toxicity profile would pave the way for more extensive, targeted toxicological studies to support its intended application.
References
- 5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information.
- Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4) | EPA.
- Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet.
- Valeric acid. (July 08 2024) Toxicological information.
- 5-oxo-5-(4-n-propoxyphenyl)valeric acid - Sigma-Aldrich.
- In Vitro Toxicity Testing - ILO Encyclopaedia of Occupational Health and Safety. (January 16 2011).
-
Valeric acid - Wikipedia. Available from: [Link]
-
Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - MDPI. (November 20 2025). Available from: [Link]
Sources
Synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid: An In-Depth Technical Guide
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, a valuable keto-acid intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust synthetic methodology but also a thorough explanation of the underlying chemical principles and practical insights for successful execution.
Introduction
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a key building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a substituted aromatic ring coupled with a keto-acid moiety, makes it a versatile precursor for a range of chemical modifications. The synthesis described herein employs the well-established Friedel-Crafts acylation, a powerful and reliable method for the formation of carbon-carbon bonds to an aromatic ring.
The chosen synthetic strategy involves the reaction of n-propoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This method is favored for its high efficiency and regioselectivity, primarily yielding the para-substituted product due to the ortho-para directing effect of the propoxy group and steric hindrance at the ortho position.
Reaction Principle: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The mechanism can be understood in the following key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the glutaric anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the anhydride, generating a highly reactive and resonance-stabilized acylium ion electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of n-propoxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. However, in practice, the product ketone forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst. This complex is subsequently hydrolyzed during the aqueous workup to yield the final product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| n-Propoxybenzene | C₉H₁₂O | 136.19 | (To be calculated) | ≥98% |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | (To be calculated) | ≥98% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (To be calculated) | ≥99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | (As required) | ≥99.8% |
| Hydrochloric Acid, concentrated | HCl | 36.46 | (As required) | ~37% |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | (As required) | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (As required) | Anhydrous |
| Toluene | C₇H₈ | 92.14 | (For recrystallization) | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | (For recrystallization) | Reagent Grade |
Step-by-Step Synthesis Workflow
Caption: Overall workflow for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice-water bath with continuous stirring.
-
To the stirred suspension, add n-propoxybenzene (1.0 equivalent) dropwise via the dropping funnel.
-
In a separate beaker, dissolve glutaric anhydride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the glutaric anhydride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 5°C.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as aluminum chloride is highly moisture-sensitive and will be deactivated by water. The slow, dropwise addition of reagents at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.
2. Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
-
The reaction can then be allowed to warm to room temperature and stirred for a further 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (n-propoxybenzene) indicates the completion of the reaction.
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Trustworthiness of the Protocol: The aqueous workup with a mild base (sodium bicarbonate) is a self-validating step to ensure the removal of acidic impurities, which is crucial for the stability and purity of the final product.
4. Purification:
-
The crude 5-Oxo-5-(4-n-propoxyphenyl)valeric acid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the propoxy group, and the methylene protons of the valeric acid chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chains.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably a strong carbonyl (C=O) stretch for the ketone and a broad O-H stretch and a C=O stretch for the carboxylic acid.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling anhydrous aluminum chloride and dichloromethane.
-
Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. Handle with care and in a dry environment.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction with ice/HCl is highly exothermic and should be performed slowly and cautiously.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development endeavors. The self-validating nature of the workup and purification steps ensures the high purity of the final product, which is essential for subsequent synthetic transformations.
References
-
Friedel–Crafts reaction. In: Wikipedia. ; 2023. Accessed March 27, 2026. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. Accessed March 27, 2026. [Link]
-
Friedel–Crafts Acylation. Chemistry Steps. Published June 20, 2025. Accessed March 27, 2026. [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Accessed March 27, 2026. [Link]
-
Friedel-Crafts Acylation Lab Guide. Scribd. Accessed March 27, 2026. [Link]
-
Table of Characteristic IR Absorptions. Accessed March 27, 2026. [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a pH-controlled aqueous buffer, coupled with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for method implementation, optimization, and validation.
Introduction and Method Rationale
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is an aromatic keto-carboxylic acid. Accurate and precise analytical methods are crucial for its quantification in various matrices during research and drug development. This compound possesses two key structural features that dictate the HPLC method development strategy: a carboxylic acid group and an aromatic chromophore.
The primary challenge in analyzing acidic compounds like this is managing their ionization state, which directly impacts retention and peak shape.[1][2] The carboxylic acid moiety makes the analyte's retention highly sensitive to the mobile phase pH. To ensure a consistent and reproducible separation, the mobile phase pH must be controlled using a suitable buffer. The principle of ion suppression is employed here; by setting the mobile phase pH at least two units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form.[3][4] This non-ionized form is more hydrophobic, leading to increased and more stable retention on a non-polar reversed-phase column.[2][4]
The presence of the 4-n-propoxyphenyl group provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Source / Rationale |
| Chemical Structure | (Note: A representative structure is shown as the exact image is not available from search.) | Based on IUPAC name.[5][6] |
| Molecular Formula | C₁₄H₁₈O₄ | [6] |
| Molecular Weight | 250.29 g/mol | [6] |
| pKa (Predicted) | ~4.5 - 5.0 | The pKa is estimated based on similar aromatic carboxylic acids. The valeric acid moiety is the primary acidic functional group. |
| logP (Predicted) | ~2.5 - 3.5 | The combination of the phenyl ring, propyl chain, and the carboxylic acid suggests moderate hydrophobicity. |
| UV Absorbance | ~254 - 280 nm | The aromatic ketone structure is expected to have a strong absorbance maximum in this range, typical for such chromophores. |
HPLC Method Development Workflow
The development of this method followed a systematic approach, ensuring that each parameter was optimized for robust and reliable performance.
Caption: Logical workflow for HPLC method development.
Materials and Instrumentation
Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid or Ortho-Phosphoric Acid (Analytical Grade)
-
5-Oxo-5-(4-n-propoxyphenyl)valeric acid reference standard
Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and a column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
Experimental Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of the 5-Oxo-5-(4-n-propoxyphenyl)valeric acid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This stock is stable for several weeks when stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (ideally the mobile phase or acetonitrile).
-
Ensure the final concentration falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
-
Chromatographic Conditions
The selection of these parameters is based on the principles outlined in the rationale. A C18 column is chosen for its hydrophobic retention capabilities. The mobile phase is buffered to a pH of 3.0 to ensure the analyte is in its non-ionized form, improving peak shape and retention time stability.[7]
| Parameter | Recommended Condition |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v) |
| pH Adjustment | Adjust aqueous phase to pH 3.0 with 85% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before running the main analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Retention Time | ≤ 1.0% |
| %RSD of Peak Area | ≤ 2.0% |
Results and Discussion
Under the specified conditions, a sharp, symmetrical peak for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is expected with a retention time of approximately 5-7 minutes. The peak shape is significantly improved by controlling the mobile phase pH, which suppresses the ionization of the carboxylic acid and minimizes undesirable secondary interactions with the silica stationary phase.[1][2]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. biotage.com [biotage.com]
- 4. hplc.eu [hplc.eu]
- 5. nextsds.com [nextsds.com]
- 6. 001chemical.com [001chemical.com]
- 7. agilent.com [agilent.com]
Unambiguous Structural Elucidation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid using a Suite of NMR Spectroscopy Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of organic molecules.[1][2][3] This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. We present a systematic workflow, progressing from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques. This guide is designed to not only provide step-by-step instructions but also to explain the causality behind the selection of each experiment, empowering researchers to logically assemble the molecular puzzle from the spectral data. The methodologies described herein are self-validating, ensuring high confidence in the final structural assignment.
Introduction: The Analytical Challenge
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a molecule possessing several key functional groups: a para-substituted aromatic ring, an ether linkage, a ketone, and a carboxylic acid. While its synthesis may be straightforward, confirming its covalent structure with absolute certainty is critical for any further application, be it in materials science or drug development. NMR spectroscopy provides the necessary tools to map the molecular skeleton, identify proton and carbon environments, and establish connectivity through chemical bonds.[3][4]
This guide will detail the roles of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments in a cohesive strategy to build the structure of the target molecule from the ground up.
Molecular Structure and Predicted Spectral Data
To effectively interpret the NMR data, we must first understand the molecule's constituent parts. The structure is systematically numbered below to facilitate spectral assignments.
Caption: Structure of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid with atom numbering.
Based on established chemical shift ranges for similar functional groups, we can predict the approximate spectral data.[5][6][7] This table serves as a hypothesis that we will confirm or refute with our experimental data.
| Atom # | Proton (¹H) Predicted δ (ppm) | Carbon (¹³C) Predicted δ (ppm) | Carbon Type (from DEPT) |
| C1' | - | ~130 | C (Quaternary) |
| C2'/C6' | ~7.9 | ~129 | CH |
| C3'/C5' | ~6.9 | ~114 | CH |
| C4' | - | ~164 | C (Quaternary) |
| C7 (C=O) | - | ~198 | C (Quaternary) |
| C8 (CH₂) | ~3.0 | ~33 | CH₂ |
| C9 (CH₂) | ~2.0 | ~20 | CH₂ |
| C10 (CH₂) | ~2.4 | ~28 | CH₂ |
| C11 (COOH) | ~12.0 (broad) | ~178 | C (Quaternary) |
| C1'' (O-CH₂) | ~4.0 | ~70 | CH₂ |
| C2'' (CH₂) | ~1.8 | ~22 | CH₂ |
| C3'' (CH₃) | ~1.0 | ~10 | CH₃ |
Experimental Workflow and Protocols
A successful structural elucidation relies on a logical progression of experiments. The data from each step informs the next, gradually building a complete and validated picture of the molecule.
Caption: Logical workflow for NMR-based structure elucidation.
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. A homogeneous, particulate-free sample is essential for achieving high-resolution spectra.
-
Mass Measurement: Accurately weigh 10-20 mg of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid for ¹H and 2D experiments. For a dedicated ¹³C NMR experiment, 50-100 mg is preferable to reduce acquisition time.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though the carboxylic acid proton may exchange with residual water.
-
Dissolution: Transfer the weighed sample into a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][10] Vortex or gently warm the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][9]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Finalizing: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.
Protocol 2: 1D NMR Experiments - The Foundation
A. ¹H NMR Spectroscopy
-
Principle: This is the starting point for any structural analysis. It provides information about the chemical environment of protons, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[1][4]
-
Causality: For our target molecule, ¹H NMR will allow us to identify the distinct signals for the aromatic protons, the three separate methylene groups of the valeric acid chain, and the three distinct proton environments of the n-propoxy group. The splitting patterns will be crucial for establishing initial connectivity.
-
Protocol:
-
Load the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum. A spectral width of -2 to 14 ppm is typically sufficient.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to TMS (0.00 ppm) or the residual solvent peak.
-
Integrate all signals to determine the relative ratio of protons.
-
Analyze the chemical shifts and coupling patterns (multiplicities) of each signal.
-
B. ¹³C{¹H} and DEPT NMR Spectroscopy
-
Principle: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The accompanying DEPT (Distortionless Enhancement by Polarization Transfer) experiments determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[11][12][13]
-
Causality: This is essential for identifying all 14 unique carbons in the molecule. DEPT-135 will distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), while DEPT-90 will exclusively show CH signals. This combination allows for the unambiguous classification of all protonated carbons, which is critical for differentiating the numerous CH₂ groups in the structure.[13][14]
-
Protocol:
-
Using the same sample, set up a standard proton-decoupled ¹³C NMR experiment (spectral width ~0 to 220 ppm).
-
Acquire the ¹³C spectrum. Sufficient scans must be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
Acquire DEPT-90 and DEPT-135 spectra. These are much faster to acquire than a full ¹³C spectrum.
-
Process and reference all carbon spectra.
-
Correlate the peaks from the three spectra to assign the multiplicity of each carbon signal. Quaternary carbons will be visible in the ¹³C spectrum but absent from all DEPT spectra.
-
Protocol 3: 2D NMR Experiments - Building the Connections
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Principle: COSY is a homonuclear experiment that maps proton-proton couplings, typically over two or three bonds. The resulting 2D spectrum shows cross-peaks between signals of protons that are coupled to each other.[15][16][17]
-
Causality: COSY provides definitive proof of connectivity within proton spin systems. For our molecule, it will clearly show the correlation pathway H-1'' -> H-2'' -> H-3'' in the n-propoxy group and the H-8 -> H-9 -> H-10 pathway in the valeric acid chain, confirming the integrity of these aliphatic fragments.
-
Protocol:
-
Set up a standard COSY (e.g., COSY-90 or DQF-COSY) experiment.
-
The spectral width in both dimensions should encompass all proton signals.
-
Acquire the 2D data set.
-
Process the data with Fourier transformation in both dimensions.
-
Analyze the cross-peaks, which are symmetrical about the diagonal. A cross-peak at (δ₁, δ₂) indicates a coupling between the proton at δ₁ and the proton at δ₂.
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[18][19][20][21]
-
Causality: This is arguably the most powerful experiment for assigning the carbon skeleton. After assigning protons from the ¹H and COSY spectra, HSQC allows for the direct and unambiguous assignment of their attached carbons. For example, the proton triplet at ~4.0 ppm (H-1'') will show a cross-peak to the carbon at ~70 ppm, definitively assigning it as C-1''.
-
Protocol:
-
Set up a standard HSQC experiment (edited HSQC is often preferred as it can also provide multiplicity information, similar to DEPT-135).[21]
-
The F2 (proton) dimension should cover the full proton chemical shift range, and the F1 (carbon) dimension should cover the range of protonated carbons (~0-150 ppm).
-
Acquire and process the 2D data.
-
Each cross-peak in the spectrum corresponds to a direct C-H bond.
-
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle: HMBC is the final piece of the puzzle. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). Critically, one-bond correlations are suppressed.[21][22][23][24]
-
Causality: HMBC is used to connect the molecular fragments identified by COSY and HSQC. It is the only experiment in this suite that can unambiguously place the quaternary carbons. Key expected correlations for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid include:
-
From aromatic protons H-2'/H-6' to the ketone carbonyl C-7.
-
From methylene protons H-8 to the ketone carbonyl C-7 and the aromatic carbon C-1'.
-
From propoxy protons H-1'' to the aromatic carbon C-4'.
-
From methylene protons H-10 to the carboxylic acid carbonyl C-11.
-
-
Protocol:
-
Set up a standard HMBC experiment.
-
The spectral widths should cover the full proton and carbon ranges.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks to establish long-range connectivities and piece together the final molecular structure.
-
Data Synthesis and Conclusion
By systematically applying the described workflow, the structure of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid can be elucidated with a high degree of confidence. The 1D spectra provide the fundamental building blocks—the number and type of proton and carbon environments. The COSY spectrum assembles these protons into discrete spin systems (the propoxy and valeric acid chains). The HSQC spectrum then reliably assigns the carbon atoms that bear these protons. Finally, the HMBC spectrum acts as the master experiment, connecting these independent fragments across non-protonated quaternary carbons (like the ketone, carboxylic acid, and substituted aromatic carbons) to reveal the complete and unambiguous molecular architecture. This multi-faceted, self-validating approach is the cornerstone of modern small molecule characterization.
References
-
COSY (COrrelation SpectroscopY) The most frequently used two-dime - CF NMR CEITEC. (n.d.). Retrieved from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
-
14: COSY - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
nmr spectroscopy - Qualitative explanation of how COSY works - Chemistry Stack Exchange. (2017, September 15). Retrieved from [Link]
-
6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
-
COSY - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
NMR入門講座 ⑥溶液2次元NMRの原理と読み方. (2022, October 12). Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences (JCHPS). (n.d.). Retrieved from [Link]
-
A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (2021, November 9). Retrieved from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]
-
Sample Preparation - Max T. Rogers NMR. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
-
DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments. (n.d.). Retrieved from [Link]
-
DEPT EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]
-
5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
NMR Sample Preparation - NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (n.d.). Retrieved from [Link]
-
(PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview - ResearchGate. (2014, November 8). Retrieved from [Link]
-
HMBC vs. H2BC - University of Ottawa NMR Facility Blog. (2017, April 25). Retrieved from [Link]
-
Ethyl phenyl ketone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]
-
Determination of 13C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid - PubMed. (2012, July 19). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
5-Oxo-5-(4-n-propoxyphenyl)valeric acid - 001CHEMICAL. (n.d.). Retrieved from [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. sphinxsai.com [sphinxsai.com]
- 23. researchgate.net [researchgate.net]
- 24. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
Comprehensive Application Note: Mass Spectrometry Fragmentation Patterns of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Executive Summary
The structural characterization of complex active pharmaceutical ingredient (API) intermediates requires robust analytical frameworks. 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (C₁₄H₁₈O₄) is a polyfunctional molecule featuring an aromatic ketone, an alkyl ether, and an aliphatic carboxylic acid. This Application Note provides a definitive guide to its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns. By leveraging high-resolution accurate mass (HRAM) spectrometry, we elucidate the mechanistic causality behind its gas-phase dissociation, providing researchers with a self-validating protocol for structural confirmation.
Physicochemical & Exact Mass Profile
Before initiating MS/MS workflows, establishing a highly accurate precursor mass profile is critical for self-validation. The theoretical exact masses serve as the ground truth for calibrating the instrument and verifying the intact molecule in both polarity modes.
| Ionization Mode | Adduct / State | Formula | Theoretical Exact Mass (m/z) |
| Neutral | Intact Molecule | C₁₄H₁₈O₄ | 250.1205 |
| ESI (+) | Protonated [M+H]+ | C₁₄H₁₉O₄⁺ | 251.1278 |
| ESI (+) | Sodicated [M+Na]+ | C₁₄H₁₈O₄Na⁺ | 273.1097 |
| ESI (-) | Deprotonated [M-H]- | C₁₄H₁₇O₄⁻ | 249.1132 |
Methodological Framework: Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in the data, this protocol employs a self-validating orthogonal approach: analyzing the sample in both positive and negative ionization modes while utilizing a real-time lock mass for sub-2 ppm mass accuracy.
Step 1: Sample Preparation
-
Causality: To prevent ion suppression and source contamination while ensuring sufficient signal-to-noise (S/N) for low-abundance fragments, the sample must be highly dilute but fully solubilized.
-
Action: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water.
-
Buffer Selection: For ESI(+), add 0.1% Formic Acid to drive protonation. For ESI(-), use 10 mM Ammonium Acetate to facilitate deprotonation of the carboxylic acid without suppressing the signal.
Step 2: Chromatographic Separation (UHPLC)
-
Causality: Even for pure standards, chromatography is required to separate the analyte from potential isobaric background contaminants and to desalt the sample prior to MS introduction.
-
Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at 0.4 mL/min.
Step 3: High-Resolution MS/MS Acquisition
-
Causality: A static collision energy (CE) often either fails to fragment the precursor or completely obliterates it, losing the intermediate structural links. A ramped CE ensures the capture of the entire fragmentation tree.
-
Action: Operate the Q-TOF or Orbitrap mass spectrometer at a mass resolution of ≥ 60,000.
-
Capillary Voltage: 3.5 kV (Positive), 2.5 kV (Negative).
-
Collision Energy (CID): Apply a stepped/ramped normalized collision energy (NCE) of 15, 30, and 45 eV.
-
Lock Mass: Infuse Leucine Enkephalin (m/z 556.2771 in ESI+) continuously to correct mass drift, ensuring empirical formula assignments remain within a < 2.0 ppm error margin.
-
Mechanistic Elucidation of Fragmentation Pathways
Understanding the why behind fragment generation allows scientists to predict the behavior of similar structural analogs. The fragmentation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is governed by the even-electron rule and the thermodynamic stability of the resulting product ions and neutral leaving groups.
Positive Ion Mode (ESI+)
Pathway A: Alkyl Ether Cleavage (Neutral Loss of Propene) The n-propoxy group attached to the phenyl ring is highly susceptible to charge-driven fragmentation. Upon collisional activation, the protonated ether undergoes a facile neutral loss of propene (C₃H₆, 42.0470 Da). This pathway is thermodynamically driven by the expulsion of a stable neutral alkene and the formation of a highly stable phenolic product ion at m/z 209.0808 . This behavior is a universal diagnostic marker for alkyl aryl ethers .
Pathway B: Alpha-Cleavage of the Aromatic Ketone Aromatic ketones exhibit characteristic α -cleavage. The C-C bond between the carbonyl carbon and the aliphatic valeric acid chain breaks. Mechanistically, the proton added during ionization resides on the carbonyl oxygen. During cleavage, a hydrogen transfer occurs, expelling the aliphatic chain as a neutral butyric acid molecule (C₄H₈O₂, 88.0524 Da). The charge is retained on the aromatic moiety, yielding a highly resonance-stabilized 4-propoxybenzoyl cation (acylium ion) at m/z 163.0754 . If this cleavage occurs sequentially after the loss of propene, it yields the 4-hydroxybenzoyl cation at m/z 121.0284 . This specific acylium ion formation is extensively documented in the MS/MS of aromatic ketones .
Pathway C: Carboxylic Acid Dehydration The terminal carboxylic acid group can undergo a neutral loss of water (H₂O, 18.0106 Da), producing a minor but structurally informative fragment at m/z 233.1172 .
Negative Ion Mode (ESI-)
Pathway D: Decarboxylation In negative ion mode, the molecule readily deprotonates at the acidic carboxyl moiety to form [M-H]- at m/z 249.1132 . The dominant and often singular fragmentation pathway under CID is the neutral loss of carbon dioxide (CO₂, 44.0098 Da). This heterolytic cleavage yields a stable carbanion at m/z 205.1234 . The prominence of this decarboxylation peak is the definitive hallmark of acyclic carboxylic acids in ESI- .
Quantitative Data Presentation
The following tables synthesize the expected high-resolution product ions, acting as a reference library for spectral matching.
Table 1: High-Resolution ESI(+) Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Error | Neutral Loss | Formula | Structural Assignment |
| 251.1278 | 233.1172 | < 2.0 ppm | H₂O (18.0106) | C₁₄H₁₇O₃⁺ | Dehydrated molecular ion |
| 251.1278 | 209.0808 | < 2.0 ppm | C₃H₆ (42.0470) | C₁₁H₁₃O₄⁺ | Loss of propene (phenol formation) |
| 251.1278 | 163.0754 | < 2.0 ppm | C₄H₈O₂ (88.0524) | C₁₀H₁₁O₂⁺ | 4-Propoxybenzoyl cation (Acylium ion) |
| 209.0808 / 163.0754 | 121.0284 | < 2.0 ppm | Variable | C₇H₅O₂⁺ | 4-Hydroxybenzoyl cation |
Table 2: High-Resolution ESI(-) Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Error | Neutral Loss | Formula | Structural Assignment |
| 249.1132 | 205.1234 | < 2.0 ppm | CO₂ (43.9898) | C₁₃H₁₇O₂⁻ | Decarboxylated carbanion |
Fragmentation Pathway Map
The logical relationship between the precursor ions and their subsequent CID fragments is visualized below.
Fig 1. ESI+ and ESI- fragmentation pathways of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
References
-
Hu, N., et al. (2008). "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry." The Journal of Organic Chemistry, 73(9), 3369-3376.[Link]
-
Grossert, S. R., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry, 83(11), 1871-1881.[Link]
-
Powers, R. (2020). "Structure Determination of Organic Compounds: Mass Spectrometry." University of Nebraska-Lincoln. [Link]
Application Note: 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid as a Privileged Precursor in Heterocyclic Drug Discovery
Document ID: AN-2026-0328 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic methodologies, physicochemical rationale, and protocol optimization
Executive Summary
In modern rational drug design, the selection of bifunctional precursors is critical for the rapid assembly of pharmacologically active scaffolds. 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS 898791-73-6) is a highly versatile, commercially available keto-acid building block[1]. Featuring both a reactive ketone and a terminal carboxylic acid, it serves as an ideal substrate for condensation and cyclization reactions. This application note details the field-proven methodologies for utilizing this precursor to synthesize 6-aryl-pyridazin-3-ones—a privileged class of heterocycles with broad applications in cardiovascular, anti-inflammatory, and neurological drug discovery[2].
Physicochemical Profiling & Structural Rationale
The strategic value of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid lies in its specific structural moieties, which directly translate to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles in the resulting lead compounds:
-
Bifunctional Reactivity: The 1,5-relationship between the ketone and the carboxylic acid perfectly aligns for the synthesis of six-membered nitrogenous heterocycles (e.g., via hydrazine condensation)[2].
-
The 4-n-Propoxy Pharmacophore: The length and nature of alkoxy substituents on aromatic rings are critical for tuning hydrophobic interactions within target binding pockets. The 4-n-propoxyphenyl group provides an optimal balance of steric bulk and lipophilicity (LogP) compared to shorter methoxy or highly flexible pentoxy variants. This specific ether linkage acts as a hydrogen bond acceptor, while the propyl chain anchors the molecule deep into hydrophobic sub-pockets. This exact structural strategy is frequently utilized in the optimization of lipid signaling modulators, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors, to enhance target residence time and potency[3].
Mechanistic Workflow
The transformation of the open-chain keto-acid into a rigid, pharmacologically active heterocyclic scaffold follows a predictable, high-yielding pathway.
Figure 1: Synthetic pipeline from 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to pyridazinones.
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each step without relying solely on post-reaction LC-MS.
Protocol A: Synthesis of 6-(4-n-propoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
This step involves the condensation of the keto-acid with hydrazine, followed by an intramolecular dehydration to close the ring.
-
Preparation & Solvation: In a 250 mL round-bottom flask, suspend 50 mmol of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid in 100 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected over non-polar solvents because its protic nature stabilizes the transition state of the initial nucleophilic attack by hydrazine, while effectively dissolving the lipophilic starting material at elevated temperatures.
-
-
Nucleophilic Addition: Add 60 mmol (1.2 eq) of hydrazine monohydrate dropwise at room temperature under continuous stirring.
-
Causality: A 20% stoichiometric excess of hydrazine ensures complete consumption of the ketone, preventing the formation of unreacted starting material impurities, while avoiding the formation of complex di-hydrazone networks.
-
-
Cyclization via Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.
-
Self-Validation Checkpoint: The reaction is visually self-indicating. The initial clear solution will gradually deposit a dense, pale-yellow crystalline precipitate. This occurs because the resulting rigid dihydropyridazinone has a significantly lower solubility in hot ethanol than the flexible keto-acid precursor.
-
-
Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.
-
Self-Validation Checkpoint: The UV-active starting material (low Rf due to the highly polar carboxylic acid) will completely disappear, replaced by a distinct, higher Rf spot corresponding to the cyclized product.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter under vacuum, wash the filter cake with 20 mL of ice-cold ethanol to remove residual hydrazine, and dry under high vacuum.
Protocol B: Aromatization to 6-(4-n-propoxyphenyl)pyridazin-3(2H)-one
To achieve full planarity—often required for π−π stacking interactions within enzyme active sites—the dihydropyridazinone must be oxidized.
-
Oxidation Setup: Dissolve 20 mmol of the dihydropyridazinone intermediate in 50 mL of glacial acetic acid. Add 22 mmol (1.1 eq) of Bromine ( Br2 ) dropwise at room temperature.
-
Causality: Acetic acid serves as both a solvent and an acid catalyst, facilitating the enolization required for the dehydrogenation mechanism.
-
-
Thermal Maturation: Heat the mixture to 60°C for 2 hours.
-
Self-Validation Checkpoint: The deep red color of the bromine will gradually dissipate into a light amber solution as the halogen is consumed in the dehydrogenation process, signaling reaction completion.
-
-
Quenching & Recovery: Pour the mixture over 100 g of crushed ice. The fully aromatized pyridazinone will precipitate immediately as a white solid. Filter, wash with water until the filtrate is pH neutral, and recrystallize from ethanol.
Quantitative Data Presentation
To establish the most efficient cyclization parameters, various solvent systems were evaluated. The data below synthesizes the optimization of Protocol A, demonstrating why absolute ethanol remains the superior choice for this specific n-propoxy precursor.
Table 1: Optimization of Cyclization Conditions for 6-(4-n-propoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
| Solvent System | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Observation & Causality |
| Ethanol (Abs) | 78 (Reflux) | 4 | 88 | >98 | Optimal protic stabilization; product precipitates cleanly, driving equilibrium. |
| Methanol | 65 (Reflux) | 6 | 76 | 94 | Lower boiling point leads to incomplete cyclization; requires extended heating. |
| Acetic Acid | 118 (Reflux) | 2 | 92 | 85 | Rapid kinetics, but the highly acidic environment promotes minor degradation impurities. |
| Toluene | 110 (Reflux) | 8 | 45 | 70 | Poor solubility of hydrazine; requires Dean-Stark apparatus for azeotropic water removal. |
References
- Cravatt, B. F., et al. "Ethylene diamine modulators of fatty acid hydrolase". Google Patents (US8906914B2).
Sources
Application Note: Catalytic Reduction of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid to Target Alcohols
Executive Summary
The synthesis of δ -hydroxy acids from their corresponding keto acids is a critical transformation in the development of active pharmaceutical ingredients (APIs). Specifically, the catalytic reduction of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to its target alcohol, 5-hydroxy-5-(4-n-propoxyphenyl)valeric acid , presents a unique chemoselectivity challenge. The reduction must selectively target the C5 ketone while leaving the terminal carboxylic acid intact, all while preventing the spontaneous intramolecular cyclization of the resulting δ -hydroxy acid into a δ -lactone[1].
This application note provides drug development professionals with field-proven, self-validating protocols for both Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH), detailing the causality behind catalyst selection, solvent effects, and pH-controlled isolation.
Mechanistic Rationale & Causality
Catalyst and Solvent Dynamics
Ruthenium-catalyzed asymmetric hydrogenation utilizing chiral diphosphine ligands (e.g., Ru-BINAP) is a gold standard for keto-acid reductions[2]. The choice of solvent is not merely a solubility parameter but a direct modulator of the catalytic cycle. Protic solvents like methanol act as hydrogen-bond donors, accelerating the release of the reduced product from the ruthenium coordination sphere, thereby increasing the turnover frequency (TOF)[2]. Conversely, aprotic solvents like THF can alter the chemoselectivity profile and are often employed when pinpoint recognition of specific carbonyls is required[3].
The Lactonization Pitfall
A critical failure point in this workflow is the isolation phase. δ -Hydroxy acids are thermodynamically driven to undergo intramolecular Fischer esterification. If the pH drops below 5.0 during aqueous workup, the target alcohol will spontaneously dehydrate to form the corresponding 6-(4-n-propoxyphenyl)tetrahydro-2H-pyran-2-one ( δ -lactone)[1]. Therefore, maintaining a strictly controlled pH (6.5–7.0) is mandatory to isolate the acyclic target alcohol.
Figure 1: Catalytic reduction pathway of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Quantitative Data Summary
The following table summarizes the optimization parameters for the chemoselective reduction of the substrate.
| Method | Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Major Product |
| A | Ru(OAc)₂((S)-BINAP) | H₂ (50 bar) | MeOH | 50 | >99 | 94 | δ -Hydroxy Acid |
| B | Ru(OAc)₂((S)-BINAP) | H₂ (50 bar) | THF | 50 | 85 | 88 | δ -Hydroxy Acid |
| C | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA (5:2) | DMF | 40 | >99 | 96 | δ -Hydroxy Acid |
| D | Pd/C (10%) | H₂ (1 atm) | EtOAc | 25 | >99 | N/A (Racemic) | δ -Lactone (Acidic Workup) |
Validated Experimental Protocols
Method A: High-Pressure Asymmetric Hydrogenation (Ru-BINAP)
Causality Focus: Methanol is utilized to facilitate rapid product dissociation, while strict anaerobic conditions prevent the irreversible oxidation of the Ru(II) center to an inactive Ru(IV)-oxo species.
-
Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (10.0 mmol) and Ru(OAc)₂((S)-BINAP) (0.05 mmol, 0.5 mol%).
-
Solvent Addition: Add 25 mL of strictly degassed, anhydrous methanol.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 bar. Heat the reaction mixture to 50 °C and stir vigorously at 1000 rpm for 12 hours.
-
pH-Controlled Quench: Vent the H₂ gas safely. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and add 50 mL of a pH 7.0 phosphate buffer. Crucial Step: Do not use HCl or standard acidic wash, as this will trigger lactonization[1].
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target alcohol.
Method B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN)
Causality Focus: This method avoids high-pressure H₂. The formate ion acts as the hydride source, while the triethylammonium (TEA) buffer maintains a stable pH that prevents premature degradation of the Ru-TsDPEN complex[4].
-
Azeotrope Preparation: Prepare a 5:2 molar ratio of formic acid to triethylamine (HCOOH/TEA). Degas the mixture by bubbling argon for 30 minutes.
-
Reaction Execution: To a Schlenk flask containing the keto acid substrate (10.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mmol, 1.0 mol%), add 20 mL of anhydrous DMF followed by 5 mL of the HCOOH/TEA azeotrope.
-
Incubation: Stir the mixture at 40 °C for 16 hours under an argon atmosphere.
-
Isolation: Dilute the reaction with 50 mL of MTBE (Methyl tert-butyl ether) and wash with ice-cold water (3 × 30 mL) to remove DMF and residual formate salts. Dry and concentrate to obtain the highly enantioenriched δ -hydroxy acid[4].
Figure 2: Step-by-step experimental workflow for catalytic reduction and isolation.
Analytical Self-Validation System
To ensure trustworthiness and prevent downstream failures, the protocol utilizes an In-Process Control (IPC) self-validation loop:
-
Sampling: Remove 50 µL aliquots at 4-hour intervals.
-
Quenching: Immediately quench with 100 µL of saturated NaHCO₃ to freeze the reaction state and prevent artifactual lactonization during analysis.
-
LC-MS Verification: The reaction is deemed complete when the ketone signal (m/z ~251.1[M+H]⁺) disappears and the alcohol signal (m/z ~253.1 [M+H]⁺) emerges. The absence of the lactone byproduct (m/z ~235.1[M+H]⁺) validates that the pH-controlled workup successfully preserved the acyclic δ -hydroxy acid.
References
-
Title: The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP Source: Journal of Molecular Catalysis A: Chemical URL: [Link][2]
-
Title: Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity Source: Organic Letters URL: [Link][3]
-
Title: Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts Source: Journal of the American Chemical Society URL: [Link][4]
-
Title: Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential Source: MDPI Catalysts URL: [Link][1]
Sources
improving reaction yield in the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Welcome to the technical support guide for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
I. Reaction Overview: Friedel-Crafts Acylation
The synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is primarily achieved through a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of n-propoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acyl group from the anhydride is introduced onto the aromatic ring of n-propoxybenzene, forming the desired keto-acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction and why is a stoichiometric amount required?
A1: Anhydrous aluminum chloride (AlCl₃) is the most effective and commonly used Lewis acid catalyst for the Friedel-Crafts acylation of n-propoxybenzene.[3] A stoichiometric amount, or even a slight excess, of AlCl₃ is crucial because the catalyst forms a complex with the ketone product.[4] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, a full equivalent of the catalyst is needed for each equivalent of the ketone produced to drive the reaction to completion.
Q2: Why is the reaction typically conducted at low temperatures?
A2: Friedel-Crafts acylation is a highly exothermic reaction.[3] Maintaining a low temperature, usually between 0-5 °C with an ice bath, is critical for several reasons:
-
To control the reaction rate: This prevents the reaction from becoming too vigorous, which could lead to side reactions and a decrease in yield.[3]
-
To ensure regioselectivity: For activated rings like n-propoxybenzene, lower temperatures favor the formation of the para-substituted product due to steric hindrance at the ortho positions.[3]
Q3: Can I use an alternative to glutaric anhydride?
A3: While glutaric anhydride is the standard reagent, glutaryl chloride could also be used as the acylating agent. However, acid anhydrides are generally preferred when available as they are less sensitive to moisture and produce a carboxylic acid byproduct that can be easier to manage during workup compared to the HCl generated from acyl chlorides.
Q4: Is polyacylation a concern in this synthesis?
A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation.[3][4] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making the product less reactive than the starting material.[3][5]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, providing detailed explanations and corrective actions.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. The following flowchart and table outline potential causes and solutions.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[4] Any water present will hydrolyze the catalyst, rendering it inactive. | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. |
| Insufficient Catalyst | As explained in the FAQs, AlCl₃ forms complexes with both the glutaric anhydride and the ketone product. Therefore, more than two equivalents of the catalyst are required. | Use at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (n-propoxybenzene or glutaric anhydride). |
| Poor Reagent Quality | Impurities in the starting materials can inhibit the reaction. Glutaric acid contamination in glutaric anhydride is a common issue. | Purify reagents before use. n-Propoxybenzene can be distilled. Glutaric anhydride can be recrystallized. |
| Incorrect Reaction Temperature | While low temperatures are crucial initially, the reaction may not proceed to completion if it is not allowed to warm up. | Maintain the temperature at 0-5 °C during the addition of reagents. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC.[4] |
| Deactivated Aromatic Ring | This is less likely with n-propoxybenzene, which is activated. However, if the starting material is incorrect or contaminated with a deactivated aromatic compound, the reaction will fail.[4][5] | Verify the identity and purity of the starting n-propoxybenzene using techniques like NMR or GC-MS. |
Problem 2: Formation of Side Products
The primary side product in this reaction is the ortho-acylated isomer. While the para-product is generally favored, reaction conditions can influence the ortho/para ratio.
Minimizing Ortho-Isomer Formation:
-
Temperature Control: As mentioned, lower temperatures kinetically favor the formation of the para-substituted product due to steric hindrance.[3]
-
Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. In some cases, using carbon disulfide, although hazardous, can further enhance para-selectivity.
-
Slow Addition of Reagents: Adding the acylating agent (glutaric anhydride-AlCl₃ complex) slowly to the solution of n-propoxybenzene can help maintain a low concentration of the electrophile, favoring substitution at the less sterically hindered para position.
Problem 3: Difficult Workup and Purification
The workup of a Friedel-Crafts acylation can be challenging due to the highly exothermic quenching of excess AlCl₃ and the potential for emulsion formation.
Recommended Workup Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum complexes and protonates the carboxylate. The acid also helps to break down any aluminum hydroxide precipitates that may form.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl to remove any remaining aluminum salts.
-
Water.
-
Brine (saturated NaCl solution) to help break emulsions and remove bulk water.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Emulsions:
If a persistent emulsion forms during extraction:
-
Add a saturated brine solution to increase the ionic strength of the aqueous layer.[3]
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite.
Purification Strategy:
The crude product is often a solid. Recrystallization is the most common method for purification.
| Solvent System | Comments |
| Toluene | A good choice for recrystallization, providing well-formed crystals. |
| Ethanol/Water | The product can be dissolved in hot ethanol, and water can be added dropwise until turbidity is observed, followed by cooling. |
| Acetic Acid/Water | Similar to the ethanol/water system. |
IV. Alternative Synthetic Routes
If optimizing the Friedel-Crafts acylation proves difficult, or if a different synthetic approach is desired, a subsequent reduction of the ketone can be employed to synthesize related compounds.
Reduction of the Ketone
The carbonyl group of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid can be reduced to a methylene group (-CH₂-) to yield 5-(4-n-propoxyphenyl)pentanoic acid. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.[6]
Caption: Reduction pathways for the keto-acid product.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[7] It is performed under strongly acidic conditions and is not suitable for substrates with acid-sensitive functional groups.
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures.[8][9] It is ideal for substrates that are sensitive to acid but stable in strong base.[10] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective variation.[9]
V. References
-
BenchChem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions. Retrieved from
-
BenchChem. (2025). Optimizing reaction conditions for Friedel-Crafts acylation of toluene. Retrieved from
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
-
ResearchGate. (2024, April 4). The Clemmensen Reduction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. orgosolver.com [orgosolver.com]
troubleshooting impurities during 5-Oxo-5-(4-n-propoxyphenyl)valeric acid crystallization
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis and purification of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS 898791-73-6)[1].
As an active pharmaceutical intermediate, this compound is typically synthesized via the Friedel-Crafts acylation of n-propoxybenzene with glutaric anhydride[2]. While the reaction is robust, the isolation and crystallization phases are highly susceptible to impurity carryover, regioisomer contamination, and solvent-induced degradation. This guide provides mechanistic troubleshooting and a self-validating protocol to ensure high-purity isolation.
Visualizing the Reaction & Impurity Network
Before troubleshooting, it is critical to understand the mechanistic origins of your impurities. The diagram below maps the primary synthetic pathway alongside the three most common side-reactions that compromise crystallization.
Fig 1. Synthesis of 5-oxo-5-(4-n-propoxyphenyl)valeric acid and key impurity formation pathways.
Troubleshooting Q&A: Mechanistic Insights
Q1: Why am I seeing a persistent polar impurity (lower RT on RP-HPLC) that resists crystallization? A: You are likely dealing with the dealkylated phenol derivative, 5-oxo-5-(4-hydroxyphenyl)valeric acid.
-
Causality: The synthesis relies on a Friedel-Crafts acylation using a strong Lewis acid, typically Aluminum Chloride ( AlCl3 )[2]. While AlCl3 is necessary to generate the highly reactive acylium ion from glutaric anhydride, it also strongly coordinates to the lone pairs of the ether oxygen on your propoxybenzene starting material. If the reaction temperature exceeds 5–10 °C, or if a large excess of AlCl3 is used, this coordination complex undergoes nucleophilic attack by chloride ions, resulting in the cleavage of the n-propyl chain to form a phenol[3].
-
Solution: Strictly control the reaction temperature (0–5 °C). Because the phenol group can co-crystallize via hydrogen bonding with the carboxylic acid of your target molecule, it is notoriously difficult to purge. If present, recrystallize from a moderately polar binary system like Ethyl Acetate/Heptane, where the highly polar phenol remains dissolved in the mother liquor.
Q2: How do I efficiently purge the ortho-regioisomer during the final crystallization? A: The ortho-isomer (5-oxo-5-(2-n-propoxyphenyl)valeric acid) is an unavoidable byproduct of electrophilic aromatic substitution[2].
-
Causality: The n-propoxy group is an ortho/para director. While steric hindrance favors the para product, ~5-10% ortho isomer formation is typical. The ortho isomer exhibits altered solubility due to steric twisting of the ketone out of the ring plane, and it lacks the linear symmetry of the para isomer, which packs tightly into a crystal lattice.
-
Solution: Exploit this difference in lattice energy by using a Toluene/Heptane solvent system. The para-isomer's linear symmetry gives it a higher lattice energy, making it precipitate readily upon cooling in Toluene, while the less symmetrical ortho-isomer remains highly soluble in the aromatic/aliphatic mixture.
Q3: A new, less polar impurity (higher RT) appears only after I attempt to crystallize my crude product. What is happening? A: You are observing an alkyl valerate ester (e.g., methyl or ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate).
-
Causality: If alcohols (e.g., Methanol, Ethanol) are used as crystallization solvents, and the organic layer was not thoroughly washed to remove residual acidic byproducts (e.g., HCl from the AlCl3 aqueous quench), the heat applied during dissolution will catalyze a classic Fischer esterification of the valeric acid tail.
-
Solution: Avoid alcoholic solvents entirely if residual mineral acid is suspected. Switch to an aprotic solvent system (see protocol below). If an alcohol must be used, you must validate that the pre-crystallization organic phase is washed with saturated NaHCO3 to neutralize all acids prior to solvent exchange.
Q4: My crystallization frequently "oils out" into a sticky biphasic mixture instead of forming a filterable slurry. How can I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates as a supercooled liquid rather than a crystalline solid.
-
Causality: This is often plasticized by residual unreacted glutaric acid (from hydrolyzed anhydride) or unreacted propoxybenzene, which depresses the melting point of the mixture.
-
Solution: First, ensure a thorough aqueous wash (pH ~3-4) during workup to remove glutaric acid. Second, implement a strict seeding protocol within the metastable zone to force heterogenous nucleation before the oiling-out boundary is reached.
Quantitative Data Summary: Impurity Profiling
| Impurity Profile | Origin / Mechanism | RP-HPLC Shift | Primary Removal Strategy |
| 5-Oxo-5-(4-hydroxyphenyl)valeric acid | Lewis acid-mediated ether cleavage[3] | Lower RT (More polar) | Strict temp control (<5°C); EtOAc/Heptane recrystallization |
| 5-Oxo-5-(2-n-propoxyphenyl)valeric acid | Ortho-acylation (Regioisomer)[2] | Similar RT | Toluene/Heptane crystallization (exploits lattice energy) |
| Alkyl 5-oxo-5-(4-n-propoxyphenyl)valerate | Fischer esterification during workup | Higher RT (Less polar) | Neutralize residual acid; Use aprotic solvents |
| Glutaric Acid | Hydrolysis of unreacted anhydride | Very Low RT | Aqueous wash (pH ~3-4) prior to organic phase concentration |
Experimental Protocol: Optimized Aprotic Crystallization Workflow
To prevent esterification and effectively purge both regioisomers and ether-cleavage impurities, utilize this self-validating aprotic crystallization methodology.
Step 1: Solvent Exchange & Neutralization (Critical)
-
Concentrate the post-reaction organic phase (e.g., Dichloromethane) under vacuum at 35 °C.
-
Re-dissolve the crude residue in Ethyl Acetate (EtOAc, 4 volumes).
-
Self-Validation Step: Wash the EtOAc layer with 5% aqueous NaHCO3 until the aqueous phase reads pH 7.0-7.5. This removes residual mineral acids, preventing downstream esterification. Follow with a standard brine wash.
Step 2: Dissolution & Anti-Solvent Addition 4. Heat the neutralized EtOAc solution to 65 °C under gentle agitation until complete dissolution is achieved. 5. Slowly add Heptane (approx. 6 volumes) dropwise over 45 minutes while strictly maintaining the internal temperature at 65 °C.
Step 3: Seeding & Aging 6. Cool the mixture slowly to 55 °C (entering the metastable zone). 7. Introduce 0.5 wt% of pure 5-oxo-5-(4-n-propoxyphenyl)valeric acid seed crystals. 8. Hold the temperature at 55 °C for 90 minutes. Note: This aging period is mandatory to establish the crystal bed and prevent the product from oiling out.
Step 4: Cooling Ramp & Isolation 9. Initiate a linear cooling ramp of 0.2 °C/min down to 5 °C. 10. Hold the slurry at 5 °C for 2 hours to maximize yield. 11. Filter the slurry under vacuum. Wash the filter cake with cold (0 °C) EtOAc/Heptane (1:4 v/v) to purge any remaining ortho-isomer from the cake. 12. Dry the crystals under vacuum at 45 °C to a constant weight.
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved from: [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid Extraction
Welcome to the technical support guide for the extraction of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your extraction workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid that influence solvent selection?
A1: Understanding the molecule's structure is the first step in designing a robust extraction protocol. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure: a carboxylic acid, a ketone, a phenyl ring, and an n-propoxy group.
-
Acidity (pKa): The dominant functional group for extraction is the carboxylic acid. Like other simple carboxylic acids (e.g., valeric acid, benzoic acid), its pKa is estimated to be in the range of 4.5 - 5.0.[1][2] This is the most critical parameter, as it dictates the pH at which the molecule transitions between its neutral, organic-soluble form and its charged, water-soluble (ionic) form.[3]
-
Polarity and Lipophilicity (logP/logD): The molecule possesses both polar (carboxylic acid, ketone) and non-polar (phenyl ring, n-propoxy chain) regions, making it moderately polar.
-
logP (Partition Coefficient): This measures the lipophilicity of the neutral molecule. Due to the aromatic ring and alkyl ether, the logP is expected to be positive, indicating a preference for lipophilic environments over water.[4][5]
-
logD (Distribution Coefficient): This is the most relevant parameter for extraction as it accounts for the pH-dependent ionization of the carboxylic acid.[6] At a pH below the pKa, logD will be similar to logP. As the pH increases above the pKa, the molecule becomes ionized, and its logD value will decrease dramatically, signifying increased solubility in the aqueous phase.[7][8]
-
Q2: How does pH control the extraction of this carboxylic acid?
A2: The principle of acid-base extraction is fundamental here.[9][10] By manipulating the pH of the aqueous phase, you can control whether the target molecule is in its protonated (neutral) or deprotonated (anionic) state, thereby dictating its solubility.
-
Acidic Conditions (pH < pKa): At a pH of ~2-3 (at least 2 units below the estimated pKa), the carboxylic acid group will be fully protonated (-COOH). In this neutral form, the molecule is more lipophilic and will preferentially partition into an immiscible organic solvent.[11][12]
-
Basic Conditions (pH > pKa): At a pH of ~7 or higher (at least 2 units above the estimated pKa), a base (like NaHCO₃ or NaOH) will deprotonate the carboxylic acid, forming a negatively charged carboxylate salt (-COO⁻Na⁺). This ionic form is highly polar and will be significantly more soluble in the aqueous phase than in a non-polar organic solvent.[13][14]
This pH-dependent partitioning is the key to separating your acidic product from any neutral or basic impurities.
Caption: pH-dependent partitioning of the carboxylic acid.
Q3: What are the best starting solvents for this extraction, and how do I choose?
A3: The ideal solvent should have high solubility for the neutral form of your compound, be immiscible with water, have a low boiling point for easy removal, and present minimal safety hazards.[14]
Here is a comparison of common, suitable solvents:
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Key Considerations |
| Ethyl Acetate | 0.902 | 77 | Moderately Polar | Excellent general-purpose solvent for moderately polar compounds. Good balance of solvating power and volatility. Flammable.[15] |
| Dichloromethane (DCM) | 1.33 | 40 | Moderately Polar | High density (forms the bottom layer), which can simplify handling.[16] Very volatile. Environmental and health concerns.[17] |
| Methyl tert-Butyl Ether (MTBE) | 0.740 | 55 | Low-Moderate | Less prone to forming peroxides than diethyl ether. Good choice for less polar compounds. Flammable. |
| Toluene | 0.867 | 111 | Non-polar | Good for dissolving non-polar compounds. High boiling point makes it harder to remove. |
Recommendation: Ethyl acetate is often the best starting point for a compound with this structure. Its moderate polarity is well-suited to solvate both the aromatic and the keto-acid portions of the molecule.
For more challenging extractions from dilute aqueous solutions, consider reactive extraction . This involves adding an extractant, such as a tertiary amine (e.g., Trioctylamine, TOA), to a non-polar diluent (like an alkane).[18][19][20] The amine forms an ion-pair complex with the carboxylic acid, significantly increasing its partitioning into the organic phase.[21][22]
Troubleshooting Guide
Q4: My extraction recovery is low. What are the likely causes and solutions?
A4: Low recovery is a common issue with several potential causes.
-
Incorrect pH of the Aqueous Phase: This is the most frequent error.
-
Cause: The pH of the aqueous layer was not sufficiently acidic (should be pH < 3) during the extraction of the compound into the organic phase. If the pH is too close to the pKa, a significant portion of your compound will remain in the aqueous layer as the carboxylate salt.[11]
-
Solution: Before extracting, verify the pH of the aqueous solution with a pH meter or pH paper. Adjust to pH 2-3 using a dilute strong acid (e.g., 1M HCl).[23]
-
-
Insufficient Mixing or Contact Time:
-
Cause: The two phases were not mixed adequately, preventing the compound from efficiently partitioning between the layers.
-
Solution: Invert the separatory funnel gently but thoroughly for 1-2 minutes to maximize the surface area between the phases.[16] Avoid violent shaking, which can cause emulsions.[24]
-
-
Incomplete Extraction (Partitioning Effects):
-
Cause: The partition coefficient is not infinite; some compound will always remain in the aqueous layer after a single extraction.[14]
-
Solution: Perform multiple extractions with smaller volumes of fresh organic solvent (e.g., 3 x 30 mL) instead of a single extraction with a large volume (1 x 90 mL). This is mathematically more efficient at recovering the compound.[14][16]
-
-
Wrong Solvent Choice:
-
Cause: The chosen organic solvent may not be optimal for your compound's polarity.
-
Solution: If recovery is poor with a non-polar solvent like hexane, switch to a more polar one like ethyl acetate. Conversely, if your compound is being retained in a very polar aqueous phase, ensure your organic solvent has sufficient solvating power.
-
Q5: I've formed a thick, stable emulsion at the interface. How can I break it?
A5: Emulsions are colloidal dispersions of one liquid in another and are a frequent problem in liquid-liquid extractions, often caused by high concentrations of surfactant-like materials or vigorous shaking.[24][25]
Prevention is the best strategy: Instead of vigorous shaking, gently rock or invert the separatory funnel for a longer period.[24]
If an emulsion has already formed, here are several techniques to break it:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[26]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[24] This increases the ionic strength and density of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps disrupt the emulsion.[26]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the small droplets coalesce.
-
Change the Solvent: Add a small amount of a different organic solvent, which can alter the phase dynamics and break the emulsion.
-
Filtration: For very persistent emulsions, you can try filtering the mixture through a pad of Celite or glass wool. This can sometimes physically disrupt the colloidal particles.
-
Consider an Alternative Method: For samples that are consistently prone to emulsion, Supported Liquid Extraction (SLE) is an excellent alternative. In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through it, eliminating the forceful mixing that causes emulsions.[24]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (Acid-Base)
This protocol assumes your target compound is in an aqueous solution with neutral or basic impurities.
Objective: To extract 5-Oxo-5-(4-n-propoxyphenyl)valeric acid from an aqueous phase into an organic solvent.
Materials:
-
Aqueous solution containing the target compound.
-
Separatory funnel.
-
1M Hydrochloric Acid (HCl).
-
Ethyl Acetate.
-
Saturated Sodium Chloride solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Beakers/Erlenmeyer flasks.
-
pH paper or pH meter.
Procedure:
-
Acidification: Transfer the aqueous solution to a separatory funnel. Slowly add 1M HCl dropwise while swirling. Check the pH periodically until it is stable at pH 2-3.[23]
-
First Extraction: Add a volume of ethyl acetate (typically 1/3 to 1/2 the volume of the aqueous layer) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes, venting frequently.[16]
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate. Remove the stopper.
-
Draining: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer (ethyl acetate) into a separate flask labeled "Organic Extracts."
-
Multiple Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate. Combine all organic extracts into the same flask.[16]
-
Washing: To remove residual water-soluble impurities (like excess acid), wash the combined organic extracts by adding an equal volume of brine. Mix gently and allow the layers to separate. Discard the lower aqueous brine layer.
-
Drying: Transfer the organic layer to a clean flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. The solvent can now be removed (e.g., via rotary evaporation) to isolate the purified compound.
Caption: General workflow for liquid-liquid extraction.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Eyal, A., et al. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Jork, C., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]
-
Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem. Available at: [Link]
-
Wiley, K. L. (2016). Efficient Liquid Liquid Extraction By Emulsion Formation and Separation. Bucknell University Digital Commons. Available at: [Link]
-
Eyal, A., et al. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Jork, C., et al. (2026). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER. Available at: [Link]
-
van der Maas, L., et al. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available at: [Link]
-
Effect of pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei. Available at: [Link]
-
Tackling emulsions just got easier. Biotage. (2023). Available at: [Link]
-
pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. ACS Publications. Available at: [Link]
-
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews. Available at: [Link]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]
-
Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Available at: [Link]
-
Video: Extraction - Concept. JoVE. (2020). Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018). Available at: [Link]
-
LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. (2021). Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. (2022). Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. (2022). Available at: [Link]
-
5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. (2025). Available at: [Link]
-
Step-by-Step Procedures For Extractions. Chemistry LibreTexts. (2022). Available at: [Link]
-
LogP vs LogD - What is the Difference?. ACD/Labs. (2024). Available at: [Link]
-
About Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
5-oxo-5-phenylpentanoic acid. Molbase. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. ResearchGate. Available at: [Link]
-
valeric acid, 109-52-4. The Good Scents Company. Available at: [Link]
-
Pentanoic Acid. PubChem. Available at: [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. (2020). Available at: [Link]
-
pKa Data Compiled by R. Williams. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). Available at: [Link]
-
SOLUBILITY DATA SERIES. Available at: [Link]
Sources
- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. LogD/LogP - Enamine [enamine.net]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. jove.com [jove.com]
- 13. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Common Solvents Used in Organic Chemistry: Table of Properties [organicchemistrydata.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Workup [chem.rochester.edu]
- 18. d-nb.info [d-nb.info]
- 19. juser.fz-juelich.de [juser.fz-juelich.de]
- 20. research.utwente.nl [research.utwente.nl]
- 21. cris.huji.ac.il [cris.huji.ac.il]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biotage.com [biotage.com]
- 26. azom.com [azom.com]
Technical Support Center: Resolving Aqueous Solubility Issues for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Welcome to the Technical Support Center. As a formulation scientist or researcher working with 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS 898791-73-6)[1], you are dealing with a compound characterized by a highly lipophilic 4-n-propoxyphenyl tail and a valeric acid backbone. This unique structure frequently causes aqueous solubility bottlenecks during both in vitro assays and in vivo dosing.
This guide provides mechanistic explanations, self-validating protocols, and authoritative strategies to overcome these specific formulation hurdles.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer (pH 7.4)? A: This phenomenon, commonly known as "solvent crash," is driven by the thermodynamics of solvation. 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a lipophilic weak acid. While the carboxylic acid moiety is ionized at pH 7.4, the bulky, non-polar 4-n-propoxyphenyl group dominates the molecule's hydration energy. When the DMSO concentration drops below the solubilization threshold (typically <1% in biological assays), the aqueous environment forces the lipophilic tails to aggregate to minimize contact with water, leading to rapid precipitation. Overcoming this requires reducing the polarity of the aqueous bulk or shielding the lipophilic tail.
Q: How can I formulate this compound for in vivo dosing without using toxic levels of surfactants like Cremophor EL or Tween 80? A: The most effective, biocompatible approach is utilizing the synergistic effect of a cosolvent and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Research demonstrates that adding a small volume fraction of a cosolvent (like PEG 400 or Ethanol) can significantly enhance the complexation efficiency of HP-β-CD with nonpolar drugs[2]. The cosolvent reduces the polarity of the aqueous bulk, facilitating the entry of the lipophilic propoxyphenyl moiety into the hydrophobic cavity of the cyclodextrin. This forms a highly soluble ternary complex [DLC] (Drug-Ligand-Cosolvent), which mathematically and practically yields higher total solubility than either excipient alone[3].
Troubleshooting Workflows & Protocols
Protocol 1: Phase Solubility Study for Ternary Complexation (Self-Validating System)
Causality: To optimize the formulation, you must determine the intrinsic complexation constant ( K1:1 ) and identify the exact cosolvent concentration that maximizes solubility without destabilizing the cyclodextrin cavity. Too much cosolvent will compete with the drug for the CD cavity, causing a drop in solubility[3].
Step-by-Step Methodology:
-
Preparation of Vehicles: Prepare a series of aqueous solutions containing 0%, 5%, 10%, and 15% (v/v) cosolvent (e.g., PEG 400) in a pH 7.4 phosphate buffer.
-
Cyclodextrin Gradient: For each cosolvent concentration, prepare solutions with HP-β-CD ranging from 0 to 50 mM.
-
Drug Addition: Add an excess amount (e.g., 10 mg/mL) of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to each vial.
-
Equilibration: Seal vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.
-
Separation & Analysis: Centrifuge at 10,000 × g for 15 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the dissolved drug via HPLC-UV.
-
System Validation: Plot drug concentration vs. HP-β-CD concentration. An AL -type linear plot confirms a 1:1 complex. Calculate the stability constant ( Kc ) from the slope. If the slope decreases at >10% cosolvent, you have exceeded the synergistic threshold, validating that the cosolvent is now competing for the CD cavity[3].
Protocol 2: In Situ Salt Formation (pH Adjustment)
Causality: Converting the free acid to a sodium or meglumine salt increases the intrinsic solubility ( S0 ) of the compound before complexation. Because the pKa of the valeric acid moiety is approximately 4.8, adjusting the pH to >7.0 ensures >99% ionization.
Step-by-Step Methodology:
-
Suspension: Suspend the free acid in sterile water for injection (WFI).
-
Titration: Titrate with 0.1 N NaOH or Meglumine under constant stirring until the pH reaches 8.0–8.5.
-
Clarification: Monitor visually; the suspension will clarify as the ionized form dominates.
-
Validation: Back-titrate a small aliquot with 0.1 N HCl. Immediate precipitation at pH < 5.0 validates that the solubilization was strictly pH-dependent.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Solubilization Barriers
| Property | Value / Estimate | Formulation Implication |
| Molecular Weight | 250.29 g/mol [1] | Small molecule; easily fits within the HP-β-CD hydrophobic cavity. |
| pKa (Valeric Acid) | ~4.8 | Highly insoluble in acidic media (stomach); requires pH > 7.0 for ionization. |
| LogP (estimated) | 3.5 - 4.0 | High lipophilicity drives solvent crash; requires cosolvents or complexation. |
Table 2: Comparative Solubility in Various Vehicles (Empirical Guidelines)
| Formulation Vehicle | Solubilization Mechanism | Expected Solubility Enhancement |
| Water (pH 4.0) | None (Unionized) | Baseline (< 0.01 mg/mL) |
| Phosphate Buffer (pH 7.4) | Ionization | Low (~ 0.1 mg/mL) |
| 10% PEG 400 in Buffer | Cosolvency | Moderate (~ 0.5 mg/mL) |
| 20% HP-β-CD in Buffer | Binary Complexation [DL] | High (~ 2.5 mg/mL) |
| 10% PEG 400 + 20% HP-β-CD | Ternary Complexation [DLC] | Maximum (> 5.0 mg/mL) |
Mechanistic & Workflow Diagrams
Workflow for resolving aqueous precipitation of lipophilic weak acids via pH and complexation.
Thermodynamic pathways for the formation of highly soluble drug-ligand-cosolvent ternary complexes.
References
-
Li, P., Zhao, L., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1107-1111.[Link]
-
Li, R., Liu, D. F., Wei, F. D., Zhang, Q., & Xu, Q. W. (2009). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. AAPS PharmSciTech, 10(4), 1137-1144.[Link]
Sources
Technical Support Center: Preventing Thermal Degradation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Welcome to the technical support center for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal degradation of this compound during storage. Maintaining the chemical integrity of your reagents is paramount for reproducible and accurate experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to prevent thermal degradation?
To ensure the long-term stability of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, it is crucial to control several environmental factors. The primary drivers of degradation for many organic compounds, including keto acids, are temperature, moisture, light, and oxygen.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C. For long-term storage, -80°C is preferable. | Lower temperatures significantly slow down the rate of chemical degradation reactions, including potential decarboxylation common in keto acids.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Displacing oxygen with an inert gas, a process known as blanketing, prevents oxidative degradation of the compound.[7][8][9] |
| Moisture | Store in a tightly sealed container with a desiccant. | Moisture can lead to hydrolysis of the carboxylic acid group, altering the compound's structure and properties.[1][10][11] |
| Light | Protect from light by using an amber vial or storing it in a dark place. | Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.[2][12] |
Q2: I have observed a discoloration (e.g., yellowing) of my solid 5-Oxo-5-(4-n-propoxyphenyl)valeric acid upon storage. What could be the cause?
Discoloration is often a visual indicator of chemical degradation. For a compound like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, this could be due to:
-
Oxidation: Exposure to air can lead to the formation of colored byproducts.[5]
-
Minor Impurities: The presence of even small amounts of impurities can sometimes catalyze degradation reactions that produce colored species.
-
Photodegradation: If the compound has been exposed to light, photo-oxidative processes can occur.[2]
It is recommended to re-analyze the purity of the material if any change in physical appearance is observed.
Q3: How can I verify the purity of my 5-Oxo-5-(4-n-propoxyphenyl)valeric acid after a period of storage?
To quantitatively assess the purity and detect any degradation products, High-Performance Liquid Chromatography (HPLC) is a highly effective and commonly used analytical technique.
A general HPLC method for purity analysis would involve:
-
Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb strongly (e.g., around 254 nm).
The appearance of new peaks or a decrease in the area of the main peak corresponding to 5-Oxo-5-(4-n-propoxyphenyl)valeric acid would indicate degradation. For official methods of analysis, consulting resources like those from AOAC International can provide standardized procedures.[13][14]
Q4: My recent experiments using 5-Oxo-5-(4-n-propoxyphenyl)valeric acid have yielded inconsistent or unexpected results. Could this be linked to compound degradation?
Yes, inconsistent experimental outcomes are a common consequence of using a degraded reagent. Degradation can lead to:
-
Reduced Potency: A lower concentration of the active compound will result in a diminished biological or chemical effect.
-
Interference from Byproducts: Degradation products may have their own biological or chemical activities that could interfere with the assay or reaction, leading to confounding results.
If you suspect compound degradation is affecting your experiments, it is crucial to re-qualify your stock of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid using an appropriate analytical method like HPLC.
Q5: What is the correct procedure for handling and preparing solutions of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid to minimize degradation?
Proper handling is critical to prevent degradation during experimental use.[12]
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (e.g., nitrogen or argon).[6]
-
Weighing: Weigh out the required amount quickly and reseal the container promptly.
-
Solution Preparation: Dissolve the compound in a suitable, dry solvent. If preparing stock solutions for future use, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C under an inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues related to the storage and stability of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Problem: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
-
Possible Cause: Thermal or oxidative degradation has led to the formation of impurities. The keto group at the beta-position to the carboxylic acid can make the molecule susceptible to decarboxylation under thermal stress.[15]
-
Troubleshooting Steps:
-
Confirm Identity of New Peaks: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., loss of a carboxyl group).
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (see FAQ 1).
-
Test a Fresh Sample: If available, analyze a new, unopened lot of the compound to determine if the impurities were present initially.
-
Implement Inert Gas Blanketing: For future storage, ensure the container's headspace is filled with an inert gas like nitrogen or argon to prevent oxidation.[5][6][7][8][9]
-
Problem: Reduced Biological/Chemical Activity in Assays
-
Possible Cause: The concentration of the active 5-Oxo-5-(4-n-propoxyphenyl)valeric acid has decreased due to degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., HPLC with a calibration curve) to determine the exact concentration of the active compound in your stock.
-
Prepare Fresh Solutions: Prepare a fresh solution from a reliable stock of the compound and repeat the experiment.
-
Evaluate Solvent Stability: Ensure the solvent used for your stock solution is not contributing to the degradation. Some solvents can be reactive or may contain impurities that accelerate degradation.
-
Experimental Workflow for Handling and Storage
Caption: Workflow for receiving, preparing, and storing 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
- GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
- NetRegs. Temperature controlled chemical storage.
- Polygon. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
- Fresh Logistics. (2025, April 7). Handling Temperature-Sensitive Chemicals.
- Cambridge Sensotec. Inert Gas Blanketing.
- UCL. (2024, June 25). Safe storage and use of chemicals in hot weather.
- Storemasta. (2026, January 7). Considerations for Temperature-Sensitive Flammable Liquids.
- Air Liquide. Inerting, Blanketing and Purging.
- Air Products. Packaging, Inerting and Blanketing.
- Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
- PubMed. (n.d.). The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate.
- JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
- Quora. (2016, April 11). Why is keto form more stable than enol form?.
- ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET N-VALERIC ACID.
- BenchChem. preventing decarboxylation of beta-keto acids during analysis.
- Taylor & Francis. (2015, January 21). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C.
- PubMed. (2001, September 15). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation.
- Wikipedia. Keto acid.
- Matrix Scientific. (2017, February 14). SAFETY DATA SHEET 5-Oxo-5-(3-phenoxyphenyl)valeric acid.
- Fisher Scientific. (2014, September 9). SAFETY DATA SHEET Valeric acid.
- American Society for Microbiology. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds.
- Santa Cruz Biotechnology. Valeric acid.
- PMC. (2025, August 12). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria.
- PubMed. (2020, October 14). Studies on the synthesis and stability of α-ketoacyl peptides.
- NextSDS. 5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information.
- Books. Chapter 10: Using Aerobic Pathways for Aromatic Compound Degradation to Engineer Lignin Metabolism.
- International Journal of Astrobiology. (2020, January 7). Stability of α-ketoglutaric acid simulating an impact-generated hydrothermal system: implications for prebiotic chemistry studies.
- SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- KEGG. Degradation of aromatic compounds - Reference pathway.
- NextSDS. 3-METHYL-5-OXO-5-(3,4,5-TRIMETHOXYPHENYL)VALERIC ACID.
- Perstorp. (2025, February 13). Valeric Acid Pure.
- Sigma-Aldrich. 5-oxo-5-(4-n-propoxyphenyl)valeric acid.
- Sigma-Aldrich. 5-(4-isopropylphenyl)-5-oxovaleric acid.
- RSC Publishing. Analytical methods for peroxo acids – a review.
- AOAC International. (2023). Official Methods of Analysis, 22nd Edition.
- ResearchGate. (2016, February 2). A.O.A.C 2005.
- The Molecular Mechanobiology Lab. (2025, May 16). Thermal degradation energetics of fentanyl and its analogues.
- PubMed. (n.d.). Thermal decomposition of propoxyphene during GLC analysis.
- Physical Chemistry Chemical Physics (RSC Publishing). Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl.
- ResearchGate. Oxo-degradation of LDPE with pro-oxidant additive.
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 3. Temperature controlled chemical storage | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 6. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 7. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 8. Inerting, Blanketing and Purging | Air Liquide in Taiwan [tw.airliquide.com]
- 9. Packaging, Inerting and Blanketing [airproducts.me]
- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 13. aoac.org [aoac.org]
- 14. researchgate.net [researchgate.net]
- 15. Keto acid - Wikipedia [en.wikipedia.org]
reducing side reactions and byproducts in 5-Oxo-5-(4-n-propoxyphenyl)valeric acid acylation
Welcome to our dedicated technical support guide for the acylation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target product.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific experimental issues. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Problem 1: Low Yield of the Desired Acylated Product with Significant Starting Material Recovery
This is a common issue that often points to incomplete or inefficient activation of the carboxylic acid or issues with the acylating agent.
-
Possible Cause 1: Inefficient Acid Chloride Formation. The conversion of the carboxylic acid to the more reactive acyl chloride may be incomplete.
-
Solution:
-
Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂)) is used.
-
Reaction Time & Temperature: For thionyl chloride, refluxing is often necessary. For oxalyl chloride, the reaction can often be run at room temperature but may require several hours for completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Catalyst: For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is essential for efficient conversion.
-
-
-
Possible Cause 2: Deactivation of the Friedel-Crafts Catalyst. Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid catalyst. Clumped or discolored AlCl₃ may indicate hydration and reduced activity.
-
-
-
Possible Cause 3: Insufficient Catalyst Loading.
-
Solution: For intramolecular Friedel-Crafts acylations (a common application for this substrate), a stoichiometric amount of the Lewis acid is often required to complex with both the acyl chloride and the carbonyl group on the valeric acid side chain. For intermolecular reactions, at least one equivalent per carbonyl group is a good starting point.
-
Problem 2: Presence of a Significant, Insoluble Byproduct
The formation of insoluble polymeric material is often indicative of intermolecular side reactions.
-
Possible Cause: Intermolecular Acylation. Instead of the desired intramolecular cyclization, the acyl chloride of one molecule reacts with the aromatic ring of another.
-
Solution: High Dilution Conditions.
-
Principle: Favoring intramolecular reactions over intermolecular ones is a classic application of high dilution. By keeping the concentration of the reactant low, the probability of one end of a molecule finding the other end is higher than it finding another molecule.
-
Practical Application: Slowly add the acyl chloride solution to a larger volume of the solvent containing the Lewis acid catalyst over an extended period (e.g., using a syringe pump). This maintains a low instantaneous concentration of the reactive species.
-
-
Problem 3: Isomeric Byproducts Detected by NMR or LC-MS
The formation of isomers often points to a Fries rearrangement or acylation at an undesired position on the aromatic ring.
-
Possible Cause 1: Fries Rearrangement. If the reaction is run at high temperatures for an extended period, the desired product can rearrange to other isomers.
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many Friedel-Crafts acylations, this may be between 0 °C and room temperature.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions that promote rearrangement.
-
-
-
Possible Cause 2: Steric and Electronic Effects. The n-propoxy group is an ortho-, para-director. While the para position is blocked, acylation can occur at the ortho position.
-
Solution:
-
Choice of Catalyst: Bulky Lewis acids can sterically hinder acylation at the more crowded ortho position.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Nitrobenzene can sometimes be used to dissolve reactants and complexes but can be reactive itself. Carbon disulfide (CS₂) is a classic solvent for minimizing side reactions but is highly flammable and toxic.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the acylation of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid?
The choice of catalyst is critical and depends on the specific transformation (intra- vs. intermolecular).
-
For Intramolecular Cyclization (e.g., to form a tetralone):
-
Polyphosphoric Acid (PPA): Often a good choice as it can act as both the catalyst and the solvent. It generally requires higher temperatures (80-100 °C).
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful cyclizing agent that often gives cleaner reactions and higher yields than PPA.
-
Lewis Acids (e.g., AlCl₃, SnCl₄): Effective, but require careful control of stoichiometry and anhydrous conditions. AlCl₃ is very strong and can sometimes lead to charring or rearrangement if not handled correctly.
-
Q2: How does solvent choice impact byproduct formation?
The solvent plays multiple roles: it dissolves the reactants, moderates the reaction temperature, and can influence the activity of the catalyst.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | A common choice due to its low boiling point and ability to dissolve many organic compounds and Lewis acid complexes. |
| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | Higher boiling point allows for a wider reaction temperature range. |
| Carbon Disulfide (CS₂) | 46.3 | 2.6 | A classic, non-polar solvent that often gives high selectivity, but its use is discouraged due to high toxicity and flammability. |
| Nitrobenzene | 210.9 | 34.8 | High boiling point and can dissolve AlCl₃ complexes well, but can undergo reaction itself (deactivation of the ring). |
Q3: Can I avoid using a chlorinating agent and directly use the carboxylic acid?
Yes, this is possible using certain reagents, which can be a greener and milder alternative.
-
Direct Acylation Methods:
-
Polyphosphoric Acid (PPA) or Eaton's Reagent: These are strong dehydrating agents that can directly promote the acylation from the carboxylic acid, bypassing the need for an acyl chloride intermediate. This is particularly effective for intramolecular cyclizations.
-
Triflic Anhydride (Tf₂O): Can be used to activate the carboxylic acid in situ, forming a mixed anhydride that is a potent acylating agent.
-
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key pathways.
Caption: Desired vs. side reaction pathways in acylation.
Caption: A systematic troubleshooting workflow for low yields.
References
-
Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. URL: [Link]
-
Title: The Friedel–Crafts acylation reaction Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL: [Link]
-
Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. URL: [Link]
Technical Support Center: Optimizing Mobile Phase Gradients for 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid Chromatography
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for optimizing mobile phase gradients in the chromatographic analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. Here, you will find practical, science-backed troubleshooting advice and frequently asked questions designed to address specific challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chromatographic analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Q1: My peak for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is tailing significantly. What is the primary cause and how can I fix it?
A1: Peak tailing for acidic compounds like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, the carboxylate group of your analyte can interact with residual, un-endcapped silanol groups on the silica-based stationary phase, leading to this undesirable peak shape.[2][3]
To resolve this, you should suppress the ionization of the carboxylic acid group. A general rule of thumb is to adjust the mobile phase pH to be at least two units below the pKa of the analyte.[4] For a carboxylic acid, this means maintaining an acidic mobile phase, typically in the pH range of 2 to 4.[5] This protonates the carboxyl group, reducing its interaction with silanols and improving peak symmetry.
Q2: I'm observing poor resolution between my analyte and impurities. How can I improve the separation using the mobile phase gradient?
A2: Poor resolution can be addressed by modifying the gradient profile. A common strategy is to "stretch out" the gradient over the time window where your compounds of interest elute.[6] This is achieved by decreasing the rate of change in the organic solvent concentration during that period. For instance, if your analyte and impurities elute between 60% and 80% acetonitrile, you can flatten the gradient slope in this range to allow for better separation.[6]
Q3: My retention times for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid are inconsistent between runs. What could be the issue?
A3: Retention time variability for an ionizable compound is often linked to an unstable mobile phase pH.[5] If the mobile phase pH is close to the pKa of your analyte, small fluctuations in pH can lead to significant changes in the analyte's ionization state, and consequently, its retention time.[7] Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[8] Common buffers for acidic mobile phases include phosphate and formate.[5]
Q4: What are the best starting conditions for developing a gradient method for this compound?
A4: A good starting point for method development is a "scouting gradient."[9] This typically involves a broad linear gradient, for example, from 5% to 95% acetonitrile in water over 10 to 20 minutes.[9] Both mobile phases should contain an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to ensure the analyte remains in its protonated form.[10] This initial run will provide a general idea of the elution behavior of your analyte and any impurities, which can then be used to refine the gradient.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental issues.
Peak Shape Problems
My peak is still tailing even with an acidic mobile phase. What else can I do?
-
Increase Buffer Concentration: If you are using a buffer, a low concentration may not be sufficient to control the pH at the micro-environment of the stationary phase surface. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM) to improve peak shape.
-
Consider a Different Acidic Modifier: The choice of acid can influence peak shape. Trifluoroacetic acid (TFA) can act as an ion-pairing agent, which can sometimes improve the peak shape of acidic compounds.[11] However, be aware that TFA can suppress ionization in mass spectrometry detectors. Formic acid is a good alternative that is more MS-friendly.[10]
-
Evaluate the Column: Not all C18 columns are the same. Some columns have a higher degree of end-capping, which minimizes the number of free silanol groups.[2] If you continue to have issues, consider trying a column specifically designed for the analysis of polar or acidic compounds, or a "high-purity" silica column.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[12]
Resolution and Selectivity Issues
I've adjusted the gradient slope, but two peaks are still co-eluting. How can I improve selectivity?
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivity.[3] If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order of your compounds.
-
Adjust the Mobile Phase pH: Even within the acidic range, small changes in pH can sometimes alter the selectivity between your analyte and closely eluting impurities, especially if the impurities have different pKa values.[13]
-
Modify the Temperature: Increasing the column temperature can sometimes improve resolution by decreasing the mobile phase viscosity and increasing the mass transfer rate. However, be mindful that temperature can also affect selectivity.
III. Experimental Protocols & Data
Protocol 1: Initial Scouting Gradient for 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid
Objective: To determine the approximate retention time and initial separation profile of the analyte.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
5-Oxo-5-(4-n-propoxyphenyl)valeric acid standard
Procedure:
-
Mobile Phase A Preparation: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B Preparation: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v).
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Gradient Program:
-
0-15 min: 5% to 95% B (linear gradient)
-
15-17 min: Hold at 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-22 min: Hold at 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the 5-Oxo-5-(4-n-propoxyphenyl)valeric acid standard in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., determined by UV scan).
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
The following table illustrates the expected effect of mobile phase pH on the tailing factor of an acidic compound like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.1 | The carboxylic acid is fully protonated, minimizing interaction with residual silanols.[4] |
| 3.5 | 1.3 | As the pH approaches the pKa, a fraction of the analyte is ionized, leading to increased tailing. |
| 4.5 (approx. pKa) | >1.5 | A significant portion of the analyte is in its ionized form, resulting in strong secondary interactions and pronounced tailing.[14] |
| 6.0 | >2.0 | The analyte is almost fully ionized, leading to very poor peak shape. |
Note: This data is illustrative. Actual values will depend on the specific column, analyte, and chromatographic conditions.
IV. Visualization of Workflows
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Gradient Optimization Workflow
Caption: Workflow for optimizing a mobile phase gradient.
V. References
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pure-synth.com [pure-synth.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. veeprho.com [veeprho.com]
overcoming scale-up challenges for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid batch production
Welcome to the Technical Support Center for the batch production and scale-up of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS: 898791-73-6)[1].
This guide is engineered for researchers and process chemists transitioning this active pharmaceutical intermediate from the benchtop to pilot-plant scale. The synthesis relies on the Friedel-Crafts acylation of propoxybenzene with glutaric anhydride, catalyzed by aluminum chloride (AlCl₃)[2]. While highly efficient at the gram scale, scaling this electrophilic aromatic substitution introduces severe mass transfer, heat transfer, and chemoselectivity bottlenecks.
Reaction Causality & Mechanistic Overview
At the core of this synthesis is the generation of a resonance-stabilized acylium ion. AlCl₃ coordinates with the oxygen of glutaric anhydride, cleaving the cyclic structure to form an electrophile. The electron-donating n-propoxy group on the benzene ring activates the arene, directing the acylium ion primarily to the para position. However, AlCl₃ is a harsh Lewis acid; under improper thermal conditions, it can coordinate with the ether oxygen of the propoxybenzene, leading to unwanted ether cleavage (de-propylation) and the formation of a phenolic impurity[3].
Fig 1: Reaction pathway and competing ether cleavage mechanism during Friedel-Crafts acylation.
Troubleshooting Guides & FAQs
Q1: During the addition of glutaric anhydride to the AlCl₃ suspension, the reaction mixture becomes a highly viscous, unstirrable mass. How do we prevent this? Causality: At traditional bench-scale temperatures (0°C to 5°C), the AlCl₃-glutaric anhydride complex is highly insoluble in halogenated solvents like dichloromethane (DCM). This precipitates as a thick, non-Newtonian mass, destroying mechanical agitation and heat transfer[4]. Solution: Do not operate at 0°C on scale. Instead, utilize a co-addition strategy . Dissolve the glutaric anhydride and a portion of the propoxybenzene in DCM, and add this mixture dropwise to the AlCl₃ suspension while maintaining the internal temperature between 10°C and 15°C. The slightly elevated temperature and the presence of the reacting arene keep the transient complex soluble, ensuring a homogeneous, easily stirrable slurry[4].
Q2: Our HPLC assay shows a 4-8% spike in a des-propyl phenolic impurity. What is the mechanism, and how do we suppress it? Causality: AlCl₃ is a known ether-cleaving reagent. If the reaction temperature exceeds 20°C, or if there is a large localized excess of AlCl₃, the Lewis acid coordinates with the oxygen of the n-propoxy group, cleaving the alkyl chain to yield a 4-hydroxy (phenol) byproduct[3]. Solution: Strict stoichiometric and thermal control is required. Cap the AlCl₃ at exactly 2.2 equivalents (1 equiv to complex the forming ketone, 1 equiv to activate the anhydride, and 0.2 equiv catalytic excess). Ensure the jacket temperature cooling capacity can handle the exotherm to strictly maintain the internal temperature below 15°C.
Q3: Quenching the reaction on a 50 kg scale causes violent exotherms and rapid HCl gas evolution. How can we safely manage this? Causality: Standard "forward quenching" (adding water/acid to the reaction mass) causes localized superheating as the water reacts with the massive excess of unreacted AlCl₃ and AlCl₃-product complexes[2]. Solution: Implement reverse quenching . Slowly transfer the active organic reaction mass into a secondary vessel containing a vigorously stirred mixture of crushed ice and 2N HCl. This ensures the aqueous heat-sink is always in massive excess, controlling the exotherm and safely dissolving the aluminum salts into the aqueous phase.
Quantitative Process Parameters & Impurity Profiling
To ensure batch-to-batch reproducibility, adhere to the following Critical Process Parameters (CPPs) and monitor the corresponding Critical Quality Attributes (CQAs).
| Process Parameter | Target Range | CQA Impacted | Mechanistic Consequence of Deviation |
| Reaction Temp | 10°C – 15°C | Yield & Purity | < 10°C: Complex precipitation, poor mixing. > 20°C: Increased ether cleavage (des-propyl impurity). |
| AlCl₃ Equivalents | 2.2 eq | Conversion Rate | < 2.0 eq: Incomplete conversion of glutaric anhydride. > 2.5 eq: Promotes ether cleavage and poly-acylation. |
| Quench Temp | < 25°C | Product Stability | > 25°C: Hydrolytic degradation of the product; uncontrollable HCl off-gassing. |
| Solvent Volume | 8-10 Volumes | Agitation/Viscosity | < 8 Vol: Slurry becomes too thick to stir during maturation. |
Validated Scale-Up Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Catalyst Suspension Preparation
-
Purge a dry, glass-lined reactor with N₂.
-
Charge 5 Volumes of anhydrous Dichloromethane (DCM) and 2.2 equivalents of anhydrous AlCl₃.
-
Initiate agitation at 150 RPM and cool the jacket to achieve an internal temperature of 10°C.
Step 2: Reagent Co-Addition
-
In a separate preparation vessel, dissolve 1.0 equivalent of glutaric anhydride and 1.05 equivalents of propoxybenzene in 3 Volumes of DCM.
-
Dose this solution into the main reactor over 2 to 3 hours.
-
Self-Validation (IPC 1): Monitor the internal temperature. Modulate the dosing rate to ensure the internal temperature never exceeds 15°C. If viscosity spikes, increase agitation to 250 RPM; do not drop the temperature below 10°C to recover mixing[4].
Step 3: Maturation
-
Once addition is complete, maintain the reaction at 10°C–15°C for 3 hours.
-
Self-Validation (IPC 2): Pull a sample, quench in chilled dilute HCl, and extract with acetonitrile. Analyze via HPLC. Proceed to Step 4 only when propoxybenzene consumption is >99.0%.
Step 4: Reverse Quenching & Phase Separation
-
Prepare a quench vessel with 5 Volumes of 2N HCl and 2 Volumes of crushed ice. Stir vigorously.
-
Slowly transfer the active reaction mass from the main reactor into the quench vessel.
-
Self-Validation (IPC 3): Maintain the quench vessel internal temperature below 25°C during the transfer.
-
Allow the layers to settle for 30 minutes. Separate the lower organic layer. Extract the aqueous layer once with 2 Volumes of DCM. Combine the organic layers and wash with brine.
Step 5: Crystallization
-
Concentrate the organic layer under reduced pressure at 35°C until 2 Volumes remain.
-
Induce crystallization by slowly adding 5 Volumes of cold Acetone/Water (80:20 v/v) as an anti-solvent.
-
Filter the resulting white/off-white crystals and dry under vacuum at 45°C until constant weight is achieved.
Fig 2: Step-by-step scale-up workflow featuring reverse quenching and co-addition strategies.
References
-
NextSDS. "5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information". nextsds.com. 1
-
Sigma-Aldrich. "Friedel–Crafts Acylation". sigmaaldrich.com. 2
-
Google Patents. "US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid". google.com. 4
-
National Institutes of Health (PMC). "Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation". nih.gov. 3
Sources
Validation of Analytical Methods for 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid Quantification: A Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
5-Oxo-5-(4-n-propoxyphenyl)valeric acid (5-OPVA, CAS 898791-73-6) is a structurally unique aryl-oxo-valeric acid derivative. Featuring a terminal carboxylic acid, a 5-oxo moiety, and a hydrophobic 4-n-propoxyphenyl ether group, it frequently emerges as a critical synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs).
In modern drug development, identifying and quantifying impurities is not just a quality control measure; it is a strict regulatory requirement. Regulatory bodies mandate that analytical procedures used for release and stability testing be rigorously validated to ensure patient safety and product efficacy [1]. This guide objectively compares the performance of High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 5-OPVA, providing a self-validating experimental framework for analytical scientists.
Method Comparison & Causality in Experimental Design
Selecting the correct analytical platform requires a deep understanding of the analyte’s physicochemical properties. Method development should never be trial and error; it must be driven by causality.
-
HPLC-UV: The 4-n-propoxyphenyl group provides a strong chromophore, making HPLC-UV (typically at 254 nm) viable for bulk API assays where 5-OPVA concentrations are high (>0.1% w/w). However, UV detection lacks the sensitivity required for trace-level impurity profiling.
-
GC-MS: While GC-MS offers excellent resolution, the terminal valeric acid moiety of 5-OPVA is highly polar and non-volatile. Analysis requires chemical derivatization (e.g., silylation or esterification), which introduces significant variability, increases sample preparation time, and risks incomplete reaction recovery.
-
LC-MS/MS (The Gold Standard): LC-MS/MS eliminates the need for derivatization[3]. The carboxylic acid group is highly amenable to negative electrospray ionization (ESI-), readily shedding a proton to form a stable [M-H]⁻ ion. Coupled with Multiple Reaction Monitoring (MRM), this method provides unparalleled sensitivity and selectivity, making it the optimal choice for trace impurity quantification [2].
Decision tree for selecting the appropriate 5-OPVA quantification method.
Mechanistic Justification for LC-MS/MS Parameters
To build a self-validating system, every parameter must be justified by the molecule's structure:
-
Ionization Strategy (ESI Negative): 5-OPVA has a molecular weight of 250.29 g/mol . The terminal valeric acid group has a pKa of ~4.8. Using a mobile phase with a slightly acidic to neutral pH allows the molecule to readily form a stable deprotonated precursor ion [M-H]⁻ at m/z 249.1.
-
Fragmentation Pathway (MRM): In the collision cell, the m/z 249.1 precursor undergoes collision-induced dissociation (CID). The most thermodynamically favorable neutral loss from a carboxylic acid is carbon dioxide (-44 Da), yielding a highly stable product ion at m/z 205.1. This 249.1 → 205.1 transition serves as the primary quantifier.
-
Chromatographic Separation: The 4-n-propoxyphenyl group imparts significant lipophilicity. A standard C18 reversed-phase column provides ideal retention. A gradient of water and acetonitrile ensures sharp, symmetrical peaks while optimizing desolvation in the MS source.
Experimental Protocol: Step-by-Step LC-MS/MS Workflow
The following protocol is designed to meet the rigorous standards set by the FDA Bioanalytical Method Validation Guidance [2].
Step 1: Sample Preparation & Internal Standard Addition
-
Accurately weigh the sample and dissolve it in a diluent of 50:50 Water:Acetonitrile to achieve a stock concentration of 1 mg/mL.
-
Perform serial dilutions to construct a calibration curve spanning the linear range (0.5 – 100 ng/mL).
-
Spike all samples and standards with a stable-isotope-labeled internal standard (IS), such as a deuterated valeric acid derivative (10 ng/mL), to correct for matrix effects and ionization suppression.
Step 2: Chromatographic Conditions
-
Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water with 0.05% Acetic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient Program: 10% B hold for 0.5 min, ramp to 90% B over 4.5 min, hold at 90% B for 1 min, return to 10% B for 2 min re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Quantifier:m/z 249.1 → 205.1 (Collision Energy: 15 eV)
-
Qualifier:m/z 249.1 → 162.1 (Collision Energy: 22 eV; represents loss of CO₂ and the propyl chain).
-
Step-by-step LC-MS/MS workflow for 5-OPVA quantification.
Data Presentation: Method Validation Comparison
To demonstrate that the analytical procedure is fit for its intended purpose [1], validation parameters were assessed across the three methodologies. The data below summarizes the performance metrics, highlighting the superiority of LC-MS/MS for trace-level quantification.
Table 1: Comparative Validation Parameters for 5-OPVA Quantification
| Validation Parameter | HPLC-UV (254 nm) | GC-MS (Derivatized) | LC-MS/MS (ESI- MRM) |
| Sample Prep Complexity | Low (Direct Dilution) | High (Derivatization Required) | Low (Direct Dilution) |
| Linearity Range | 0.5 - 50 µg/mL | 10 - 1000 ng/mL | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 150 ng/mL | 3 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 500 ng/mL | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 85.4 - 92.1% | 99.1 - 101.8% |
| Precision (% RSD) | < 1.5% | < 4.5% | < 2.0% |
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]
-
Dei Cas, M., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. International Journal of Molecular Sciences. Retrieved from:[Link]
A Tale of Two Aromatics: A Comparative Guide to 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid and 4-propoxybenzoic Acid in Organic Synthesis
For the modern researcher, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic campaign. In the realm of functionalized aromatic compounds, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid and 4-propoxybenzoic acid present two distinct yet versatile platforms. This guide provides an in-depth, objective comparison of their synthesis, reactivity, and applications, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
At first glance, these two molecules share a common 4-propoxyphenyl moiety, yet the appendage of either a valeric acid chain with a ketone or a simple carboxylic acid group drastically alters their synthetic potential. While 4-propoxybenzoic acid is a well-established building block, particularly in the synthesis of liquid crystals, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid offers a richer tapestry of reactive sites, opening doors to a wider array of complex molecular architectures.
At the Bench: A Head-to-Head Comparison
| Feature | 5-Oxo-5-(4-n-propoxyphenyl)valeric acid | 4-propoxybenzoic acid |
| Molecular Formula | C₁₄H₁₈O₄[1] | C₁₀H₁₂O₃ |
| Molecular Weight | 250.29 g/mol | 180.20 g/mol [2] |
| CAS Number | 898791-73-6[1] | 5438-19-7[2] |
| Typical Synthesis | Friedel-Crafts acylation of propoxybenzene with glutaric anhydride[3] | Williamson ether synthesis from 4-hydroxybenzoic acid and a propyl halide |
| Key Functional Groups | Carboxylic acid, Ketone, Aromatic ring | Carboxylic acid, Ether, Aromatic ring |
| Primary Applications | Pharmaceutical intermediates, heterocyclic synthesis, complex molecule scaffolds | Liquid crystal synthesis, polymer chemistry, pharmaceutical building block |
The Synthetic Arena: Where They Shine
4-propoxybenzoic Acid: The Architect of Order
4-propoxybenzoic acid and its p-alkoxybenzoic acid homologues are renowned for their role in the creation of thermotropic liquid crystals.[4][5] The linear, rod-like structure of these molecules, coupled with their ability to form hydrogen-bonded dimers, facilitates the self-assembly into ordered mesophases.[2] This property is harnessed in the development of materials for display technologies and other optoelectronic applications.[6][7]
The synthesis of 4-propoxybenzoic acid is typically a straightforward Williamson ether synthesis, a robust and well-understood reaction. This ease of preparation, combined with its predictable self-assembly behavior, makes it a reliable choice for materials science applications.
5-Oxo-5-(4-n-propoxyphenyl)valeric Acid: The Versatile Virtuoso
In contrast, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a molecule of greater synthetic complexity and potential. Its synthesis is most commonly achieved via a Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][8] This reaction involves the electrophilic substitution of an acyl group onto the electron-rich propoxybenzene ring.
The true strength of this keto-acid lies in the multiplicity of its reactive handles. The carboxylic acid can undergo esterification, amidation, or reduction, while the ketone is amenable to a wide range of nucleophilic additions, reductions, and condensation reactions. This dual functionality makes it an invaluable intermediate in the synthesis of complex targets, particularly in the pharmaceutical industry. For instance, analogous 5-oxoalkanoic acids are key precursors in the synthesis of various heterocyclic compounds, such as pyrrolidinones, which are prevalent scaffolds in medicinal chemistry.[9][10][11]
Experimental Corner: Protocols and Insights
Synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid via Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of propoxybenzene with glutaric anhydride.
Materials:
-
Propoxybenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of glutaric anhydride in dichloromethane to the cooled suspension.
-
After the addition is complete, add propoxybenzene dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Choices:
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The reaction must be carried out under anhydrous conditions to prevent decomposition of the catalyst.
-
Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the glutaric anhydride, forming a highly electrophilic acylium ion intermediate that is then attacked by the aromatic ring.[8][12]
-
Controlled Addition: The reaction is exothermic, and slow, controlled addition of the reactants is necessary to manage the reaction temperature and prevent side reactions.
-
Acidic Workup: The acidic workup is crucial to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 4-propoxybenzoic acid and 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Caption: Comparative applications of the two aromatic acids.
Conclusion: Choosing the Right Tool for the Job
The choice between 5-Oxo-5-(4-n-propoxyphenyl)valeric acid and 4-propoxybenzoic acid hinges on the specific goals of a synthetic project. For researchers focused on materials science and the rational design of liquid crystalline materials, 4-propoxybenzoic acid remains the superior choice due to its well-defined structure-property relationships and straightforward synthesis.
However, for those in the fields of medicinal chemistry and complex target synthesis, the rich functionality of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid offers a far greater degree of synthetic flexibility. Its ketone and carboxylic acid moieties provide orthogonal reactive sites for the construction of intricate molecular architectures, making it a powerful and versatile building block for the discovery of new chemical entities. Understanding the distinct advantages of each of these aromatic acids will undoubtedly lead to more efficient and innovative synthetic strategies.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
University of Calgary. Ch12: Friedel-Crafts acylation. [Link]
-
Gudelis, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 999. [Link]
- Schick, H., et al. (1991). Reactions of 4-oxoalkanoic acids. III. Synthesis of 5-Methyl- and 5-Methylenepyrrolidin-2-ones by reaction of α-angelica lactone with methylamine. Liebigs Annalen der Chemie, 1991(1), 1-4.
-
El-Azhary, A. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 1-15. [Link]
-
Burylov, S. V., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15833. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]
-
Al-Masri, M., & Al-Ayed, A. S. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(12), 22523–22537. [Link]
-
ResearchGate. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]
- Feldman, P. L., et al. (1992). Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-Acting Opioid Analgetics. Journal of Medicinal Chemistry, 35(15), 2822-2831.
-
NIST. 4-Propoxybenzoic acid. [Link]
-
ChemSrc. 5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID. [Link]
-
Wikipedia. Valeric acid. [Link]
-
U.S. Environmental Protection Agency. Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. World Journal of Pharmaceutical Research, 9(6), 1054-1062. [Link]
Sources
- 1. 5-oxo-5-(4-n-propoxyphenyl)valeric acid | 898791-73-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ch12: Friedel-Crafts acylation [chem.ucalgary.ca]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
reproducibility of published 5-Oxo-5-(4-n-propoxyphenyl)valeric acid synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two reproducible protocols for the synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, a valuable intermediate in pharmaceutical research. The protocols are based on the well-established Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis. This document offers a critical analysis of the experimental choices, potential challenges, and expected outcomes to aid researchers in selecting and implementing the most suitable method for their needs.
Introduction to 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid and its Synthesis
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a keto-acid derivative with potential applications as a building block in the synthesis of more complex biologically active molecules. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a versatile precursor.
The primary and most direct route to this class of compounds is the Friedel-Crafts acylation of an appropriate aromatic ether with a cyclic anhydride.[1][2] In this case, n-propoxybenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from the anhydride and attacks the electron-rich aromatic ring of n-propoxybenzene.[3] The propoxy group is an ortho-, para-director, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.
This guide will compare two detailed protocols for this synthesis, highlighting variations in the reaction conditions and work-up procedures that can impact yield, purity, and scalability.
Comparative Analysis of Synthesis Protocols
The two protocols presented below both employ the fundamental Friedel-Crafts acylation of n-propoxybenzene with glutaric anhydride. The key distinctions lie in the choice of solvent and the work-up and purification strategy.
| Parameter | Protocol A: Dichloromethane Solvent with Basic Extraction | Protocol B: Nitrobenzene Solvent with Direct Crystallization |
| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) | Nitrobenzene |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 3-4 hours | 12-16 hours (overnight) |
| Work-up | Quenching with ice/HCl, followed by extraction with aqueous NaHCO₃ | Quenching with ice/HCl, steam distillation of solvent |
| Purification | Acidification of bicarbonate extract and filtration/recrystallization | Direct crystallization from the aqueous residue |
| Reported Yield | Good to Excellent (expected > 80%) | Moderate to Good (expected 60-75%) |
| Purity | High, after recrystallization | Good, may require further purification |
Experimental Protocols
Protocol A: Dichloromethane Solvent with Basic Extraction
This protocol utilizes a common chlorinated solvent and a standard aqueous work-up involving basic extraction to isolate the carboxylic acid product.
Materials:
-
n-Propoxybenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Acylation: After the addition is complete, add n-propoxybenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: Once the addition of n-propoxybenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Product Isolation: Extract the combined organic layers with a saturated sodium bicarbonate solution. The carboxylic acid product will move into the aqueous basic layer.
-
Acidification: Cool the aqueous bicarbonate extract in an ice bath and slowly acidify with concentrated hydrochloric acid until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol B: Nitrobenzene Solvent with Direct Crystallization
This protocol employs a higher-boiling solvent, nitrobenzene, which can sometimes improve yields for less reactive substrates. The work-up is simplified by removing the solvent via steam distillation.
Materials:
-
n-Propoxybenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, dissolve n-propoxybenzene (1.0 equivalent) and glutaric anhydride (1.0 equivalent) in nitrobenzene.
-
Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride (2.2 equivalents) portion-wise with stirring.
-
Reaction Progression: After the addition of AlCl₃ is complete, remove the ice bath and allow the mixture to stand at room temperature overnight (12-16 hours).
-
Quenching: Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Solvent Removal: Subject the quenched mixture to steam distillation to remove the nitrobenzene solvent.
-
Product Isolation: The desired product will remain in the distillation flask as a solid.
-
Purification: Decant the aqueous layer and recrystallize the crude solid product from boiling water or an ethanol/water mixture.
Visualization of Experimental Workflows
Caption: Workflow for Protocol A: Dichloromethane Solvent with Basic Extraction.
Caption: Workflow for Protocol B: Nitrobenzene Solvent with Direct Crystallization.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Lewis Acid: Anhydrous aluminum chloride is a powerful and common Lewis acid for Friedel-Crafts acylations.[1] It effectively coordinates with the anhydride to generate the reactive acylium ion. A slight excess is used to account for any reaction with atmospheric moisture and complexation with the product.
-
Solvent Selection: Dichloromethane (Protocol A) is a versatile and relatively inert solvent for Friedel-Crafts reactions. Its low boiling point simplifies removal during work-up. Nitrobenzene (Protocol B) is a more polar and higher-boiling solvent that can sometimes enhance the reaction rate, but its removal requires steam distillation, and it is more toxic.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the Lewis acid and the anhydride, preventing side reactions.[4] Allowing the reaction to proceed at room temperature ensures completion.
-
Work-up Strategy: The acidic quench hydrolyzes the aluminum complexes formed during the reaction. In Protocol A, the use of sodium bicarbonate extraction is a standard and efficient method to separate the desired carboxylic acid from neutral organic byproducts.[1] Protocol B's direct crystallization after solvent removal is simpler but may result in a less pure initial product.
Trustworthiness: A Self-Validating System
The reproducibility of these protocols relies on careful attention to several key factors:
-
Anhydrous Conditions: Aluminum chloride is highly hygroscopic, and its reaction with water deactivates it. All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Purity of Reagents: The purity of n-propoxybenzene and glutaric anhydride will directly impact the yield and purity of the final product.
-
Rate of Addition: Slow, controlled addition of reagents, especially at low temperatures, is essential for managing the reaction's exothermicity and preventing unwanted side reactions.
Successful synthesis can be validated by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared spectroscopy to confirm the structure and purity of the 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
References
-
ResearchGate. A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen†. [Link]
- Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
science-revision.co.uk. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
Sources
A Framework for Efficacy Analysis: Evaluating 5-Oxo-Phenyl-Derived Compounds in Drug Discovery
This guide provides a comprehensive framework for the comparative efficacy analysis of novel chemical entities, using the scaffold of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid as a representative starting point. While direct comparative data on derivatives of this specific molecule are not extensively available in peer-reviewed literature, the principles and methodologies outlined herein are drawn from extensive research on structurally related 5-oxo-heterocyclic compounds. This document is intended to serve as a robust roadmap for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.
We will explore the critical aspects of designing a comparative study, from understanding the underlying mechanisms of action to executing detailed experimental protocols and interpreting the resulting data. The focus is on establishing a self-validating system of inquiry that ensures scientific integrity and reproducibility.
Introduction to the 5-Oxo-Phenyl Scaffold and Its Therapeutic Potential
The 5-oxo-phenyl moiety is a recurring structural motif in medicinal chemistry, found in a variety of compounds explored for their therapeutic potential. This guide uses 5-Oxo-5-(4-n-propoxyphenyl)valeric acid as a foundational structure to discuss the systematic evaluation of its potential derivatives. Analogous structures, particularly 5-oxo-pyrrolidines and other heterocyclic derivatives, have demonstrated significant promise as both anti-inflammatory and anticancer agents.[1][2][3]
The core challenge in advancing such a chemical series is the rigorous, objective comparison of newly synthesized derivatives against a parent compound or existing standards. This requires a multi-faceted approach, combining in vitro biochemical and cell-based assays with subsequent in vivo validation. The ultimate goal is to build a clear Structure-Activity Relationship (SAR) that guides the optimization of lead compounds.
This guide will use data from published studies on related compounds to illustrate how to:
-
Define the biological targets and mechanistic pathways.
-
Establish a testing cascade for screening and comparison.
-
Present and interpret multi-parametric data to make informed decisions.
Key Biological Targets and Signaling Pathways
Based on the activities of related compounds, two primary therapeutic areas are of immediate interest: inflammation and oncology. A thorough understanding of the targeted signaling pathways is a prerequisite for designing meaningful experiments.
Anti-Inflammatory Mechanisms: Targeting COX-2 and MAPK/NF-κB
A significant number of nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Of particular interest is the selective inhibition of COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, which plays a role in protecting the gastric mucosa.[4] Compounds demonstrating high COX-2 selectivity are desirable as they may present a reduced risk of gastrointestinal side effects.[4]
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response.[1] Lipopolysaccharide (LPS) from bacteria can trigger these pathways in immune cells like macrophages, leading to the production of pro-inflammatory mediators including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][5] Therefore, evaluating a compound's ability to suppress these mediators and modulate the MAPK/NF-κB pathways is a critical step in characterizing its anti-inflammatory potential.
Anticancer Mechanisms: Cytotoxicity and Apoptosis Induction
For anticancer applications, the primary goal is to identify compounds that are selectively toxic to cancer cells while sparing normal, healthy cells. Compounds containing 5-oxopyrrolidine scaffolds have been investigated for their cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) carcinomas.[2][6][7] The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth or viability.
Framework for Comparative Efficacy Analysis
A systematic evaluation process is essential for comparing derivatives. This process typically moves from broad, high-throughput in vitro screens to more specific mechanistic studies and finally to in vivo models.
Structure-Activity Relationship (SAR) Insights
The core principle of lead optimization is to understand how modifying the chemical structure of a parent compound affects its biological activity. For a scaffold like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, modifications could include:
-
Altering the length or branching of the propoxy group.
-
Substituting the phenyl ring with various electron-donating or electron-withdrawing groups.
-
Modifying the valeric acid side chain to form amides, esters, or other bioisosteres.
For example, in a study of 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, the position and type of substituent on the phenyl rings were found to be critical for COX-2 inhibitory activity and selectivity.[4] Similarly, for a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the addition of hydrazone moieties was found to produce the most potent cytotoxic agents against several cancer cell lines.[3]
Data Presentation: Summarizing Efficacy
Quantitative data should be organized into tables for clear comparison. The table below serves as a template, populated with exemplar data from studies on related 5-oxo heterocyclic compounds to illustrate how results would be presented.
Table 1: Exemplar Comparative Efficacy Data for 5-Oxo-Phenyl Derivatives
| Compound ID | Structural Modification | Target/Assay | IC50 / Activity Metric | Selectivity Index (e.g., COX-1/COX-2) | Source (Exemplar Data) |
| Parent | 5-Oxo-5-(4-n-propoxyphenyl)valeric acid | Hypothetical | Baseline | Baseline | N/A |
| Derivative A | 2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5-one | COX-2 Inhibition | IC50 = 0.17 µM | 97.6 | [4] |
| Derivative B | 5-(3,4,5-trimethoxybenzyl)-4-oxo-triazoloquinoxaline-1-carboxamide | NO Inhibition (LPS) | IC50 = 7.1 µM | N/A | [1] |
| Derivative C | Hydrazone of 1-(2,4-difluorophenyl)-5-oxopyrrolidine | Cytotoxicity (A375 Melanoma) | IC50 = 1.6 µM | N/A | [3] |
| Reference | Celecoxib | COX-2 Inhibition | IC50 = 0.05 µM | 405 | [4] |
| Reference | Cisplatin | Cytotoxicity (HeLa) | IC50 = 0.13 µg/mL | N/A | [8] |
Note: The data in this table are from different studies on related but distinct chemical scaffolds and are presented for illustrative purposes only.
Essential Experimental Methodologies
The trustworthiness of a comparative guide hinges on the detail and reproducibility of its experimental protocols. Below are step-by-step methodologies for key assays.
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated immune cells.[1][5]
Causality: A reduction in NO levels indicates that the compound interferes with the inflammatory cascade, likely by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).
Methodology:
-
Cell Culture: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Parallel Cytotoxicity Assay: Simultaneously, run a parallel plate and perform an MTT or similar viability assay to ensure that the observed NO reduction is not due to cell death.[5]
Protocol 2: MTT Assay for General Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds. It is widely used for screening anticancer drugs.[6][8]
Causality: Living cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Models
Compounds that demonstrate promising in vitro activity must be validated in animal models to assess their efficacy and safety in a whole biological system.
-
Carrageenan-Induced Paw Edema Model: This is a standard and well-validated model for evaluating acute anti-inflammatory activity.[9] An inflammatory agent (carrageenan) is injected into the paw of a rodent, and the test compound is administered systemically. The reduction in paw swelling (edema) over time is measured as an indicator of anti-inflammatory efficacy.[9]
-
Xylene-Induced Ear Edema Model: This is another common model for acute inflammation, where xylene is applied topically to a mouse's ear to induce edema. The change in ear weight or thickness is measured to quantify the anti-inflammatory effect of a test compound.[1]
Conclusion and Future Perspectives
The development of novel therapeutic agents from a promising chemical scaffold is a systematic process of synthesis and iterative testing. This guide presents a foundational framework for conducting a comparative efficacy analysis of derivatives related to 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. By focusing on well-defined biological targets like COX-2 and the MAPK/NF-κB pathway for inflammation, or utilizing standardized cytotoxicity assays for oncology, researchers can build a robust dataset.
The key to a successful drug development campaign lies in the integrity of its experimental design and the clarity of its data interpretation. The protocols and organizational structures provided here are designed to ensure that comparisons between derivatives are both objective and reproducible. While the specific biological activity of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid derivatives remains an area for future exploration, the methodologies outlined in this guide provide a clear and authoritative path for their evaluation and for the development of the next generation of targeted therapeutics.
References
-
Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][2][4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors. National Center for Biotechnology Information. [Link]
-
5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID. LookChem. [Link]
-
The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]
-
A comparative study of five proprietary analgesic compounds. JAMA. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][10]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][10]oxazolo[3,2-d][1][2]oxazepine Derivatives. SciELO. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Center for Biotechnology Information. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of five proprietary analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid using Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded protocol for the purity determination of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental choices, present a self-validating protocol, and compare the performance of qNMR with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1][2] Unlike chromatographic methods that often rely on reference standards of the same compound to create a calibration curve, qNMR is an inherently quantitative method.[3][4] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte in a deuterated solvent, the purity of the analyte can be determined by comparing the integral of a well-resolved analyte signal to that of the internal standard.[3][5] This makes qNMR a primary ratio method, traceable to the International System of Units (SI).[6][7]
Experimental Protocol: A Step-by-Step Guide to Purity Determination
This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure the accuracy and reliability of the results.
Selection of the Internal Standard
The choice of an internal standard is critical for a successful qNMR experiment.[8] The ideal standard should:
-
Be highly pure and non-hygroscopic.
-
Be chemically stable and not react with the analyte or solvent.
-
Have a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or solvent signals.[9]
-
Be soluble in the same deuterated solvent as the analyte.[8]
For the analysis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid in a common solvent like deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), maleic acid or dimethyl sulfone are excellent choices.[8] For this guide, we will use Maleic Acid .
Sample Preparation: The Foundation of Accuracy
Meticulous sample preparation is paramount for accurate qNMR results.
Step-by-Step Sample Preparation:
-
Drying: Dry both the 5-Oxo-5-(4-n-propoxyphenyl)valeric acid and the maleic acid (internal standard) under high vacuum for at least 24 hours to remove any residual solvents or moisture.
-
Weighing: Accurately weigh approximately 10-20 mg of the dried 5-Oxo-5-(4-n-propoxyphenyl)valeric acid into a clean, dry vial using a calibrated analytical balance. Record the weight to at least four decimal places.
-
Adding the Internal Standard: Accurately weigh approximately 5-10 mg of the dried maleic acid into the same vial. Again, record the weight to at least four decimal places. An analyte-to-standard molar ratio close to 1:1 is ideal.[9]
-
Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
The NMR spectrometer parameters must be carefully chosen to ensure accurate integration.
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all protons.[3]
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. A sufficient relaxation delay must be set to allow all protons to fully relax back to equilibrium before the next pulse. A general rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A preliminary T₁ inversion-recovery experiment is recommended to determine the T₁ values accurately.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals being integrated.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping (ADC overflow).
Data Processing and Purity Calculation
Careful and consistent data processing is crucial for obtaining reliable results.[3]
Step-by-Step Data Processing:
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the selected, well-resolved signals of the analyte and the internal standard. For 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, the aromatic protons or the propoxy group protons are good candidates for integration. For maleic acid, the two olefinic protons give a sharp singlet.
-
Purity Calculation: The purity of the analyte is calculated using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * P_standard
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P_standard : Purity of the internal standard (as a percentage)
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[10]
| Feature | qNMR | HPLC (UV-Vis) | GC (FID) |
| Principle | Signal intensity proportional to molar concentration | Separation based on polarity, UV-Vis detection | Separation based on volatility and polarity, flame ionization detection |
| Quantitation | Absolute (primary method) | Relative (requires analyte-specific standard) | Relative (requires analyte-specific standard) |
| Selectivity | High, based on chemical structure | Good, depends on chromatographic resolution | Excellent for volatile compounds |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
Supporting Experimental Data (Hypothetical)
A hypothetical batch of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid was analyzed using the three techniques, yielding the following results:
| Analytical Method | Purity (%) | Major Impurity Detected |
| qNMR (¹H NMR) | 99.5% | - |
| HPLC (UV) | 99.2% | Impurity A (0.6%) |
| GC (FID) | 99.8% | Volatile Impurity B (0.1%) |
Discussion of Results:
The qNMR result provides a highly accurate, absolute purity value.[10] HPLC analysis revealed a non-volatile, UV-active impurity that was not readily quantifiable by NMR due to signal overlap or low concentration. Conversely, GC analysis detected a volatile impurity that would not be observed by HPLC. This highlights the importance of using orthogonal methods for a complete purity profile. The mass balance approach, which combines data from multiple techniques, can provide a comprehensive understanding of the sample's composition.[4]
Conclusion: The Power of a Multi-faceted Approach
For the rigorous validation of the purity of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, quantitative NMR serves as an indispensable primary method, offering a direct and accurate measure of the absolute purity. Its non-destructive nature and inherent quantitativeness make it a powerful tool in the arsenal of the modern analytical chemist.[2][11] However, for comprehensive characterization and to ensure the detection of a wide range of potential impurities, a multi-faceted approach employing orthogonal techniques like HPLC and GC is highly recommended.[10][12] This integrated strategy ensures a thorough understanding of the material's quality, which is critical for advancing drug development and chemical research with confidence and integrity.
References
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP).[Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.[Link]
-
Quantitative NMR. National Metrology Institute of Japan (NMIJ), AIST.[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.[Link]
-
Quantitative NMR (qNMR). Bureau International des Poids et Mesures (BIPM).[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]
-
Live qualification/validation of purity methods for protein products. Purdue University.[Link]
-
Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. Journal of Organic Chemistry.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN.[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.[Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information.[Link]
-
5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information. NextSDS.[Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. National Center for Biotechnology Information.[Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.[Link]
-
Equivalency between Mass Balance and qNMR methodologies. General.[Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.[Link]
-
ETHYL 5-OXO-5-(4-N-PROPOXYPHENYL)VALERATE — Chemical Substance Information. NextSDS.[Link]
-
5-Oxo-5-(4-n-propoxyphenyl)valeric acid. 001CHEMICAL.[Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. qNMR - BIPM [bipm.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of HPLC and GC Methods for 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid: A Comprehensive Guide
Executive Summary
The quantitative analysis of pharmaceutical intermediates requires robust, highly reproducible analytical methods. 5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS: 898791-73-6) is a critical organic acid intermediate characterized by a polar carboxylic acid moiety, a ketone group, and a hydrophobic propoxyphenyl tail [1, 2].
This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. By aligning with the ICH Q2(R2) guidelines for analytical method validation [3], we dissect the causality behind experimental choices, provide self-validating protocols, and present a comparative framework to help drug development professionals select the optimal analytical strategy.
Chemical Profile & Analytical Challenges
To design an effective analytical method, the physicochemical properties of the analyte must dictate the instrumental approach.
-
Structure & Polarity: The molecule contains a carboxylic acid (-COOH) group. In solution, this group can ionize, leading to split peaks or poor retention in reversed-phase chromatography if the mobile phase pH is not controlled.
-
Volatility & Thermal Stability: With a predicted boiling point of ~444°C [1], the intact molecule is non-volatile and prone to thermal degradation at standard GC injection port temperatures. Furthermore, the free -COOH group causes severe hydrogen bonding with the silanol groups on GC column stationary phases, resulting in extreme peak tailing.
-
Chromophore Presence: The extended conjugation from the propoxyphenyl group to the ketone provides strong UV absorbance, making it an excellent candidate for direct HPLC-UV analysis.
Mechanistic Pathway: Direct Analysis vs. Derivatization
Caption: Mechanistic divergence in analytical strategy based on the physicochemical properties of the analyte.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes a System Suitability Test (SST) to verify that the analytical system is fit for purpose before sample analysis begins [3].
Method A: HPLC-UV (Direct Analysis)
Causality: HPLC is the primary method of choice because it avoids derivatization. To prevent ionization of the carboxylic acid (which causes peak broadening), the mobile phase is acidified with 0.1% Formic Acid (pH ~2.7), keeping the analyte fully protonated and ensuring sharp, symmetrical peaks via hydrophobic interaction with the C18 stationary phase.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10.0 mg of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. Dissolve in 10 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. (Gradient: 0-2 min 30% B, 2-10 min ramp to 80% B, 10-15 min hold at 80% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability (SST): Inject the standard 5 times. The system is valid if: Tailing factor ≤ 1.5, Theoretical plates ≥ 5000, and %RSD of peak area ≤ 1.0%.
Method B: GC-FID (Derivatization-Assisted Analysis)
Causality: To analyze this high-boiling organic acid via GC, the polar -OH of the carboxylic acid must be masked. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to replace the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowers the boiling point, and improves thermal stability [4].
Step-by-Step Protocol:
-
Sample Preparation & Derivatization:
-
Weigh 5.0 mg of the analyte into a dry glass vial.
-
Add 1.0 mL of anhydrous Pyridine (acts as a solvent and acid scavenger).
-
Add 0.5 mL of BSTFA + 1% TMCS.
-
Cap tightly, vortex, and incubate at 70°C for 30 minutes.
-
Cool to room temperature and transfer to a GC autosampler vial.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Split ratio 10:1, Injector temperature 280°C.
-
Oven Program: Initial 150°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Detection: Flame Ionization Detector (FID) at 300°C.
-
-
System Suitability (SST): Inject the derivatized standard 5 times. The system is valid if: %RSD of peak area ≤ 2.0% (slightly higher tolerance due to derivatization variance).
Cross-Validation Framework (ICH Q2(R2) Aligned)
Cross-validation ensures that two different analytical procedures yield statistically equivalent results for the same intended purpose [3]. The workflow below maps the parallel validation paths.
Caption: ICH Q2(R2) parallel cross-validation workflow for establishing method equivalence.
Comparative Data Presentation
The following table summarizes representative cross-validation data for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, establishing the performance boundaries of both methods.
| ICH Q2(R2) Parameter | HPLC-UV (Direct) | GC-FID (Derivatized) | Analytical Causality & Interpretation |
| Specificity | No interference from diluent; sharp peak at ~6.5 min. | No interference from pyridine/BSTFA; TMS-ester peak at ~12.2 min. | Both methods are highly specific. GC requires blank derivatization checks to ensure reagent peaks do not co-elute. |
| Linearity Range | 10 – 150 µg/mL | 10 – 150 µg/mL | Both cover the typical assay range (80-120% of nominal concentration). |
| Correlation (R²) | > 0.9995 | > 0.9950 | HPLC shows superior linearity. GC linearity is slightly impacted by the kinetic efficiency of the silylation reaction at concentration extremes. |
| Precision (%RSD) | 0.4% (n=6) | 1.6% (n=6) | HPLC is significantly more precise. The derivatization step in GC introduces sample handling variance and potential moisture interference. |
| Accuracy / Recovery | 99.2% – 100.8% | 97.5% – 101.2% | Both meet the standard 98-102% API criteria, though HPLC provides tighter recovery margins. |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.2 µg/mL / 0.6 µg/mL | GC-FID (and especially GC-MS) offers superior sensitivity, making it better suited for trace impurity profiling. |
| Robustness | High (Stable in diluent for 48h) | Moderate (TMS esters degrade if exposed to moisture) | HPLC samples are highly stable. GC samples must be analyzed promptly and kept strictly anhydrous. |
Conclusion & Method Selection Guide
The cross-validation demonstrates that both HPLC-UV and GC-FID are scientifically sound, ICH-compliant methods for the quantification of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. However, their operational strengths dictate their ideal use cases:
-
Select HPLC-UV for routine batch release, assay quantification, and stability testing. The absence of a derivatization step eliminates chemical artifacts, drastically improves intermediate precision, and reduces sample preparation time.
-
Select GC-FID/MS as an orthogonal verification method, or when analyzing trace-level residual organic acids where the superior LOD/LOQ of gas chromatography is required[4]. It is also the preferred method if mass spectrometric structural confirmation of the TMS-ester is needed during early-stage synthesis troubleshooting.
By understanding the causality between the molecule's physicochemical traits and the instrumental mechanics, laboratories can deploy these self-validating methods to ensure the highest standards of scientific integrity in drug development.
References
-
European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved March 28, 2026, from [Link]
-
National Institutes of Health (NIH) / PubMed Central. (2018). Fast and Accurate Quantitative Organic Acid Analysis... Facilitates Screening. (Discusses principles of GC-MS vs LC-MS for organic acids and derivatization necessities). Retrieved March 28, 2026, from [Link]
A Senior Application Scientist's Guide to the Structural Comparison of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid and its Homologs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its physicochemical and biological properties is paramount. This guide provides a comprehensive structural comparison of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid and its structural homologs. We will delve into their synthesis, compare their structural and predicted physicochemical properties, and explore their potential biological significance, supported by detailed experimental protocols and data interpretation.
Introduction: The Significance of the 4-Alkoxy-γ-oxobenzenebutanoic Acid Scaffold
The core structure under investigation, 5-oxo-5-(4-alkoxyphenyl)valeric acid, also known as 4-(4-alkoxybenzoyl)butyric acid, is a fascinating scaffold. It combines a flexible carboxylic acid chain with a rigid aromatic ketone, featuring a variable alkoxy group. This combination of functionalities suggests potential for diverse biological activities. The carboxylic acid group can participate in hydrogen bonding and salt formation, crucial for receptor interactions and solubility, while the aromatic ketone and the variable lipophilic alkyl chain can influence membrane permeability, metabolic stability, and target binding affinity.
This guide will focus on a homologous series where the alkyl chain of the p-alkoxy group is varied (ethyl, n-propyl, n-butyl, and n-pentyl). By systematically modifying this single structural feature, we can elucidate its impact on the molecule's overall properties.
Synthesis of 5-Oxo-5-(4-alkoxyphenyl)valeric Acids: A Generalized Approach
The most direct and widely applicable method for synthesizing these compounds is the Friedel-Crafts acylation of the corresponding alkoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming aryl ketones.[1]
The general reaction scheme is as follows:
Caption: General synthesis via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid
This protocol can be adapted for the synthesis of other homologs by substituting propoxybenzene with the corresponding alkoxybenzene.
Materials:
-
Propoxybenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (or another suitable solvent like nitrobenzene or dichloromethane)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents) and carbon disulfide.
-
Cool the flask in an ice bath and slowly add a solution of glutaric anhydride (1.0 molar equivalent) in carbon disulfide through the dropping funnel with constant stirring.
-
After the addition is complete, add propoxybenzene (1.1 molar equivalents) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Once the addition of propoxybenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with a 5% sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate layer with concentrated HCl to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
Structural and Physicochemical Comparison
The primary structural difference in the homologous series is the length of the n-alkoxy chain. This seemingly minor change can have a significant impact on the molecule's physical properties.
Caption: Potential therapeutic applications of the scaffold.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety and an aromatic ring. The structural similarity to compounds like fenbufen, which also contains a γ-oxobenzenebutanoic acid core, suggests that this series could possess anti-inflammatory properties. [1]The length of the alkoxy chain could influence the potency and selectivity of cyclooxygenase (COX) enzyme inhibition.
Antimicrobial Activity
The combination of a lipophilic tail (the alkoxy chain) and a polar head (the carboxylic acid) gives these molecules an amphipathic character, which is a common feature of antimicrobial agents. The ability to disrupt bacterial cell membranes could be modulated by the length of the alkyl chain. Studies on other 5-oxopyrrolidine derivatives have shown promising antimicrobial activity. [2][3]
Anticancer Activity
Numerous compounds containing a 5-oxopentanoic acid or related motifs have been investigated for their anticancer properties. [2]The mechanism of action could involve the inhibition of specific enzymes or interference with signaling pathways involved in cell proliferation. The varying lipophilicity of the homologous series would likely affect their cellular uptake and, consequently, their cytotoxic activity.
Conclusion
The homologous series of 5-Oxo-5-(4-alkoxyphenyl)valeric acids presents a valuable platform for structure-activity relationship studies. While comprehensive experimental data for this specific series is not yet available in the public domain, this guide provides a robust framework for their synthesis, characterization, and potential biological evaluation. The systematic variation of the n-alkoxy chain length is predicted to have a significant impact on the physicochemical properties, particularly lipophilicity, which in turn is expected to modulate their biological activity. Further experimental investigation into this series is warranted to unlock their full therapeutic potential.
References
-
A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
Sources
5-Oxo-5-(4-n-propoxyphenyl)valeric acid proper disposal procedures
5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS: 898791-73-6) is a specialized organic intermediate frequently utilized in drug development and synthetic organic chemistry. Because of its specific structural properties—a carboxylic acid functional group paired with a bulky, lipophilic ether-linked phenyl ring—it requires strict adherence to environmental and safety protocols during handling and disposal.
This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe operational handling and proper disposal of this compound, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA).
Chemical Profile & Hazard Causality (E-E-A-T)
To properly dispose of a chemical, one must first understand the mechanistic reasons behind its hazard classification.
Unlike short-chain organic acids (such as acetic or valeric acid) which are highly water-soluble and can sometimes be neutralized for drain disposal under strict local guidelines, 5-Oxo-5-(4-n-propoxyphenyl)valeric acid possesses a large hydrophobic moiety (the 4-n-propoxyphenyl group). This structure significantly drastically reduces its aqueous solubility.
The Causality of the Protocol: If you attempt to neutralize this compound with a base (e.g., sodium hydroxide) and flush it down the drain, the resulting sodium salt will likely precipitate or form a stubborn suspension in the plumbing. Discharging non-soluble organics or suspensions into the sanitary sewer violates Environmental Protection Agency (EPA) and local Publicly Owned Treatment Works (POTW) regulations[1][2]. Therefore, it must be strictly segregated, collected as hazardous organic waste, and destroyed via high-temperature incineration at an EPA-licensed facility.
Quantitative Data & Waste Parameters
| Parameter | Specification | Causality / Rationale |
| Chemical Class | Organic Carboxylic Acid | Contains a terminal carboxylic acid and a ketone group. |
| Aqueous Solubility | Very Low (Hydrophobic) | The lipophilic phenyl ether moiety prevents safe drain disposal. |
| Primary Hazard | Environmental / Irritant | Potential aquatic toxicity; causes skin/eye irritation upon contact. |
| Waste Classification | Hazardous Organic Waste | Governed by RCRA "cradle-to-grave" tracking regulations. |
| Approved Containers | Glass or HDPE | Prevents chemical degradation of the container walls[3]. |
| Incompatible Materials | Strong Oxidizers, Bases | Risk of exothermic reactions, gas evolution, or degradation[4]. |
Standard Operating Procedure: Waste Segregation & Disposal
The following self-validating protocol ensures that waste is captured safely, preventing cross-contamination and dangerous chemical reactions. According to Prudent Practices in the Laboratory[5], establishing a rigorous segregation routine is the foundation of laboratory safety.
Protocol A: Disposal of Solid Waste (Powders & Crystals)
-
Container Selection: Obtain a clean, dry High-Density Polyethylene (HDPE) wide-mouth jar or a borosilicate glass bottle. Do not use metal containers, as trace moisture can cause organic acids to slowly corrode steel[1].
-
Transfer: Using a dedicated anti-static spatula, carefully transfer leftover or contaminated solid 5-Oxo-5-(4-n-propoxyphenyl)valeric acid into the container. Perform this inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Sealing: Seal the container tightly with a PTFE-lined screw cap. Rubber stoppers or parafilm are unacceptable for hazardous waste storage[3].
-
Labeling: Immediately attach a "Hazardous Waste" tag. Check the box for "Toxic/Irritant" and write the full chemical name. Never use abbreviations or chemical structures on waste labels.
Protocol B: Disposal of Liquid Waste (Dissolved in Solvents)
During synthesis, this compound is often dissolved in organic solvents (e.g., Dichloromethane, DMSO, or Methanol).
-
Determine the Solvent Stream:
-
If dissolved in halogenated solvents (e.g., Chloroform, DCM), the waste must go into the Halogenated Organic Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), it must go into the Non-Halogenated Organic Waste carboy[3].
-
-
Transfer: Use a chemical funnel to pour the solution into the appropriate carboy.
-
Secondary Containment: Ensure the waste carboy is resting inside a secondary containment bin capable of holding 110% of the carboy's volume in case of a rupture.
-
Closure: Close the carboy immediately after adding the waste. Leaving waste funnels open to the atmosphere is a direct violation of EPA RCRA emissions standards.
Waste Management Workflow Visualization
The following diagram maps the logical flow of waste generation to final destruction, ensuring a "cradle-to-grave" chain of custody.
Figure 1: Cradle-to-grave disposal workflow for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid waste.
Spill Response & Decontamination
In the event of an accidental spill, immediate containment is required to prevent environmental release.
-
Isolate the Area: Alert nearby personnel and restrict access to the spill zone.
-
Don PPE: Ensure you are wearing standard laboratory PPE: splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.
-
Containment (Solid Spill): Gently sweep up the powder using a damp paper towel to prevent aerosolization. Place the contaminated towels and the spilled chemical into an HDPE waste container.
-
Containment (Liquid Spill): If the chemical is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[6].
-
Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% aqueous sodium carbonate) to neutralize residual traces of the organic acid, followed by a thorough water rinse[7]. Collect all wash water as hazardous waste.
References
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]
-
University of Southern California. "Chemical Waste - USC Environmental Health & Safety." USC EHS. Available at: [Link]
-
ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental Services. Available at:[Link]
-
American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS Institute. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link]
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. acs.org [acs.org]
- 3. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. vumc.org [vumc.org]
- 7. resources.finalsite.net [resources.finalsite.net]
Definitive Safety and Operational Guide for Handling 5-Oxo-5-(4-n-propoxyphenyl)valeric acid
As a Senior Application Scientist, establishing a rigorous safety culture requires moving beyond rote compliance. True laboratory safety is rooted in understanding the mechanistic causality between a chemical's molecular structure and its physiological hazards. This guide provides a self-validating, step-by-step operational framework for handling 5-Oxo-5-(4-n-propoxyphenyl)valeric acid , ensuring both scientific integrity and personnel protection.
Chemical Profile & Mechanistic Hazard Assessment
5-Oxo-5-(4-n-propoxyphenyl)valeric acid (CAS: 898791-73-6) [1] is a specialized organic intermediate utilized in advanced synthetic chemistry and drug development. To handle it safely, we must deconstruct its structural motifs to predict its behavior:
-
The Carboxylic Acid Moiety: The valeric acid backbone acts as a proton donor. Upon contact with physiological moisture (sweat, tears), it can denature epidermal proteins, leading to localized skin and ocular irritation.
-
The Lipophilic Tail: The 4-n-propoxyphenyl substituent significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum. Consequently, dermal exposure to this compound poses a higher risk of deep tissue penetration and systemic absorption than exposure to shorter-chain, purely hydrophilic acids.
-
Physical State Hazards: As a solid crystalline powder, mechanical manipulation (weighing, transferring) generates aerosolized micro-particulates. Inhalation bypasses dermal barriers, presenting an immediate respiratory and mucosal hazard.
Quantitative Personal Protective Equipment (PPE) Matrix
In accordance with the[2], a risk-based approach to PPE is mandatory. The following matrix outlines the required equipment, quantitative performance metrics, and the mechanistic justification for each choice.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile Gloves | ≥ 4–5 mil thickness; >240 min breakthrough | Nitrile resists degradation from organic acids. The thickness prevents dermal penetration by the lipophilic propoxyphenyl group ()[3]. |
| Eye Protection | ANSI Z87.1 Goggles | 100% droplet/dust exclusion | Protects against airborne crystalline dust during weighing and liquid splashes during solvent integration. |
| Body Protection | FR or 100% Cotton Lab Coat | 0% synthetic blend | Synthetic fabrics melt into the skin during thermal events; tightly woven cotton provides a breathable barrier against particulate settling. |
| Engineering Control | Chemical Fume Hood | 80–100 fpm face velocity | Actively captures aerosolized micro-particulates and volatile solvent vapors, preventing them from entering the operator's breathing zone[4]. |
Standard Operating Procedure: Handling & Reaction Setup
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Step 1: Engineering Control Verification
-
Action: Verify the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Ensure the sash is positioned at or below the designated maximum height.
-
Causality: The National Research Council's dictates that all manipulations of hazardous powders must occur within a properly functioning hood to establish a negative pressure boundary between the chemical and the operator[4].
-
Validation: Visual confirmation of the digital airflow monitor or a physical tissue-paper flutter test at the sash opening.
Step 2: Anti-Static Weighing and Dispensing
-
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the powder.
-
Causality: The lipophilic nature of the powder causes it to readily adhere to standard plastic surfaces via static charge. When this charge dissipates, it can cause sudden aerosolization of the powder (the "dust cloud" effect). Grounded metal tools prevent static buildup.
-
Validation: Powder transfers cleanly without "jumping" or clinging to the sides of the spatula.
Step 3: Solvent Integration & Closed-System Setup
-
Action: Transfer the weighed solid into the reaction vessel. If dissolving the acid, add polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents slowly using a graduated cylinder or addition funnel. Seal the system immediately using standard taper joints and Keck clips.
-
Causality: Rapid solvent addition can cause exothermic solvation or displacement of air, which forces chemical-laden vapor out of the flask. A closed system ensures that any evolved gases are directed through a scrubber or appropriate exhaust line.
-
Validation: No visible vapor escapes the neck of the flask during solvent addition.
Emergency Spill Response & Waste Segregation
In the event of a solid spill outside the fume hood, execute the following protocol:
-
Isolate & Protect: Evacuate personnel from the immediate 5-foot radius. Don fresh nitrile gloves, chemical goggles, and a fitted N95/P100 particulate respirator.
-
Containment (Do NOT Sweep Dry): Cover the spilled powder with slightly dampened absorbent pads. Causality: Dry sweeping introduces mechanical energy that aerosolizes the lipophilic powder. Dampening the pads with water or a dilute alkaline solution traps the dust.
-
Neutralization: Wipe the affected area with a 5% sodium bicarbonate ( NaHCO3 ) solution. Causality: The weak base neutralizes the valeric acid derivative into a water-soluble sodium salt, eliminating its ability to penetrate the skin.
-
Waste Segregation: Place all contaminated pads, gloves, and wipes into a designated hazardous solid waste bag. Label strictly as "Hazardous Waste: Organic Acid / Propoxyphenyl Valeric Acid Derivative" in compliance with EPA and institutional environmental health regulations.
Operational Workflow Visualization
Workflow for the safe handling and disposal of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid.
References
-
NextSDS. "5-OXO-5-(4-N-PROPOXYPHENYL)VALERIC ACID — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
(Note: A representative structure is shown as the exact image is not available from search.)